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  • Product: Ethanimidamide, 2-chloro-N-cyano-
  • CAS: 53737-87-4

Core Science & Biosynthesis

Foundational

Chemical structure and functional group analysis of Ethanimidamide, 2-chloro-N-cyano-

Title: Chemical Structure, Functional Group Analysis, and Synthetic Utility of 2-Chloro-N-cyanoethanimidamide (CAS 53737-87-4) Abstract As drug discovery and agrochemical development pivot toward highly functionalized, l...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Chemical Structure, Functional Group Analysis, and Synthetic Utility of 2-Chloro-N-cyanoethanimidamide (CAS 53737-87-4)

Abstract As drug discovery and agrochemical development pivot toward highly functionalized, low-molecular-weight building blocks, 2-chloro-N-cyanoethanimidamide (CAS 53737-87-4) has emerged as a critical bifunctional scaffold. This whitepaper provides an in-depth technical analysis of its molecular architecture, the profound electronic effects of the N-cyanoamidine pharmacophore, and field-proven synthetic methodologies. Designed for research scientists, this guide bridges the gap between theoretical physical organic chemistry and practical, self-validating laboratory protocols.

Molecular Architecture & Physicochemical Profiling

Understanding the reactivity of 2-chloro-N-cyanoethanimidamide requires a precise deconstruction of its structural anatomy. The molecule merges the electrophilic potential of an aliphatic chloride with the complex hydrogen-bonding network of an N-cyanoamidine core[1].

Table 1: Key Physicochemical Properties

PropertyValue
IUPAC Name 2-chloro-N'-cyanoethanimidamide
CAS Registry Number 53737-87-4
Molecular Formula C3H4ClN3
Molecular Weight 117.54 g/mol
Exact Mass 117.01 g/mol
Topological Polar Surface Area (TPSA) 68.6 Ų
Key Functional Groups Primary Amine, N-Cyano, Amidine, Alkyl Chloride
Functional Group Anatomy
  • The Aliphatic Chloride (C2 Position): The chloromethyl group acts as an activated electrophilic center. Because the adjacent amidine carbon is sp2 hybridized, the steric barrier to nucleophilic approach is lowered, and the SN​2 transition state is stabilized via orbital overlap—rendering this chloride significantly more reactive than a standard primary alkyl chloride.

  • The Amidine Core: Traditionally, amidines are highly basic nitrogen analogues of carboxylic acids. However, in this scaffold, the core serves as a rigid, planar template for multi-point hydrogen bonding.

  • The N-Cyano Group (-N-C≡N): This terminal moiety introduces a unique electronic duality, acting simultaneously as a potent electron-withdrawing group and a linear, sterically unobtrusive hydrogen-bond acceptor[1].

Electronic & Steric Effects: The N-Cyanoamidine Pharmacophore

In pharmaceutical design, the N-cyanoamidine group is a highly prized pharmacophore due to its profound electronic influence on the parent amidine.

Basicity Attenuation and Bioavailability: Unsubstituted amidines typically possess a pKa​ around 12, meaning they are fully protonated and positively charged at physiological pH (7.4), which severely limits passive membrane permeability. The introduction of the strongly electron-withdrawing N-cyano group delocalizes the lone pair of the amino nitrogen across the N-C-N-C≡N π -system. This push-pull delocalization drastically reduces the basicity of the nitrogen, attenuating ionization and shifting the pKa​ into the neutral or slightly acidic range[2]. Consequently, the molecule remains un-ionized in vivo, dramatically improving lipid bilayer penetration.

Bioisosterism and Entropic Gains: The cyanoguanidine and cyanoamidine moieties act as powerful bioisosteres for thiourea, amides, and azomethine-water complexes[2]. By interchanging a water-bound complex in a protein's active site with a direct hydrogen bond from the nitrile nitrogen, researchers can expel high-energy water molecules from the binding domain. This expulsion adds a massive entropic driving force to the binding affinity, a tactic frequently utilized in the development of kinase inhibitors and histamine H2 receptor antagonists[2].

Synthetic Methodologies & Self-Validating Protocols

Direct cyanation of chloroacetamidine is often kinetically unfavorable and prone to side reactions. Therefore, the industry standard relies on a modified Pinner reaction sequence[3]. The following protocols are engineered with built-in causality and self-validating visual cues to ensure high-fidelity synthesis.

Protocol 1: Pinner Synthesis of Ethyl 2-chloroacetimidate hydrochloride
  • Causality: The direct attack of cyanamide on chloroacetonitrile is poor. The Pinner reaction activates the nitrile by converting it into a highly electrophilic imidate, drastically lowering the activation energy for subsequent nucleophilic attack. Anhydrous conditions are mandatory; trace water will irreversibly hydrolyze the imidate into ethyl 2-chloroacetate.

  • Methodology:

    • Dissolve chloroacetonitrile (1.0 eq) and absolute ethanol (1.1 eq) in anhydrous diethyl ether under an argon atmosphere.

    • Cool the reaction vessel to 0 °C.

    • Bubble anhydrous HCl gas through the solution until saturation is achieved.

    • Seal and stir at 4 °C for 24 hours.

  • Self-Validation: The reaction validates itself via the precipitation of a dense, white crystalline solid (the ionic hydrochloride salt), which is entirely insoluble in the ether matrix.

Protocol 2: Cyanation to Ethyl 2-chloro-N-cyanoacetimidate
  • Causality: Sodium acetate (NaOAc) is utilized as a precise buffer. It is strong enough to neutralize the HCl (liberating the free imidate base) but mild enough to prevent the rapid aqueous hydrolysis of the imidate or the premature SN​2 displacement of the aliphatic chloride.

  • Methodology:

    • Suspend the imidate hydrochloride (1.0 eq) in a biphasic mixture of Dichloromethane (DCM) and water.

    • Add freshly purified cyanamide ( NH2​CN ) (1.1 eq) followed by NaOAc (1.5 eq) in portions.

    • Stir vigorously at room temperature for 4 hours.

  • Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3). The complete consumption of the baseline-bound imidate salt and the emergence of a distinct, UV-active N-cyano spot confirms successful conversion. Extract the organic layer, dry over MgSO4​ , and concentrate.

Protocol 3: Aminolysis to 2-Chloro-N-cyanoethanimidamide
  • Causality: Methanolic ammonia is introduced at 0 °C. The low temperature is a critical kinetic control parameter; it favors the aminolysis of the ethoxy leaving group over the competitive nucleophilic substitution of the primary alkyl chloride[4].

  • Methodology:

    • Dissolve the crude Ethyl 2-chloro-N-cyanoacetimidate in anhydrous methanol.

    • Dropwise, add a 7N methanolic ammonia solution (2.0 eq) at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Self-Validation: Evaporate the solvent under reduced pressure. The successful formation of the target amidine is validated by its rapid crystallization from an ethanol/diethyl ether mixture, driven by the robust intermolecular hydrogen-bonding network inherent to the N-cyanoamidine core.

Pathway A Chloroacetonitrile (Cl-CH2-CN) B Ethyl 2-chloroacetimidate Hydrochloride A->B HCl (gas), EtOH 0°C, Ether C Ethyl 2-chloro- N-cyanoacetimidate B->C NH2CN, NaOAc DCM/H2O D 2-Chloro-N-cyano- ethanimidamide C->D NH3 / MeOH 0°C to RT

Fig 1: Stepwise synthetic route to 2-chloro-N-cyanoethanimidamide via Pinner methodology.

Orthogonal Reactivity & Downstream Applications

The true value of 2-chloro-N-cyanoethanimidamide lies in its orthogonal reactivity, allowing selective modification at two distinct sites without cross-interference.

Zone 1: C2-Aliphatic Substitution (Agrochemical Precursors) The highly activated chloride is a prime target for SN​2 displacement by primary and secondary amines. This specific pathway is heavily utilized in the synthesis of neonicotinoid insecticides. In fact, environmental degradation and cytochrome P450-mediated metabolism of modern neonicotinoids (such as Acetamiprid) directly yield N-cyanoacetamidine derivatives, notably the metabolite IM 2-1 (N1-[(6-chloro-3-pyridyl)methyl]-N2-cyanoacetamidine), highlighting the biological relevance of this structural motif[5].

Zone 2: Amidine Cyclization (Pharmaceutical Scaffolds) The N-cyanoamidine core functions as an exceptional bis-electrophile/nucleophile system. When reacted with dinucleophiles such as hydrazine dihydrochloride or hydroxylamine hydrochloride, the molecule undergoes rapid cyclocondensation to yield highly substituted 5-membered heterocycles, including 3,5-diamino-1,2,4-triazoles and amino-oxadiazoles[4]. These heterocycles are ubiquitous in modern kinase inhibitor libraries.

Reactivity cluster_reactions Core 2-Chloro-N-cyanoethanimidamide Sub1 C2-Aliphatic Substitution (Nucleophilic Attack) Core->Sub1 Amines / Thiols Sub2 Amidine Cyclization (Dinucleophile Condensation) Core->Sub2 Hydrazines / Hydroxylamine Prod1 N-Alkyl-N'-cyanoamidines (e.g., Neonicotinoid Precursors) Sub1->Prod1 -HCl Prod2 Aminotriazoles / Pyrimidines (e.g., Kinase Inhibitor Scaffolds) Sub2->Prod2 -NH3, -H2O

Fig 2: Orthogonal reactivity profile of the aliphatic chloride and N-cyanoamidine core.

References

  • Title: Ethanimidamide, 2-chloro-N-cyano- | 53737-87-4 | Benchchem Source: Benchchem URL
  • Source: ACS Publications (Journal of Organic Chemistry)
  • Source: National Institutes of Health (NIH)
  • Source: National Institute of Informatics (NII)
  • Title: Ethanimidamide, 2-chloro-N-cyano- | 53737-87-4 | Benchchem (Synthetic Methodologies)

Sources

Exploratory

Baseline NMR and IR Spectroscopy Reference Data for Ethanimidamide, 2-chloro-N-cyano- (CAS 53737-87-4): A Technical Guide for Heterocyclic Synthesis

Executive Summary Ethanimidamide, 2-chloro-N-cyano- (commonly known as 2-chloro-N-cyanoacetamidine) is a highly reactive, bifunctional building block pivotal in the synthesis of fused heterocyclic compounds, including th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethanimidamide, 2-chloro-N-cyano- (commonly known as 2-chloro-N-cyanoacetamidine) is a highly reactive, bifunctional building block pivotal in the synthesis of fused heterocyclic compounds, including thieno[2,3-d]pyrimidines and imidazoles. This whitepaper provides researchers and drug development professionals with authoritative baseline Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data. By detailing the causality behind experimental parameters and spectroscopic assignments, this guide establishes a self-validating framework for ensuring the structural integrity of this critical precursor.

Chemical Context & Structural Duality

The synthetic utility of Ethanimidamide, 2-chloro-N-cyano- (C₃H₄ClN₃, MW: 117.54 g/mol ) stems from its unique structural duality. As documented by 1[1], the molecule merges the properties of an electrophilic nitrile with a nucleophilic amidine. The N-cyano group acts as a powerful electron-withdrawing moiety, significantly influencing the electron density and reactivity of the imidamide core.

Furthermore, the presence of the highly labile chloromethyl group allows it to act as an exceptional substrate for S-alkylation, a property heavily exploited in the regioselective synthesis of fused diaminopyrimidines as described by2[2]. Understanding its tautomeric equilibrium is essential for accurate spectroscopic interpretation.

Tautomerism A Amino-Cyanoimine Form Cl-CH2-C(=N-CN)NH2 (Dominant) B Imino-Cyanamide Form Cl-CH2-C(=NH)NH-CN (Minor) A->B Proton Transfer

Fig 1: Tautomeric equilibrium of 2-chloro-N-cyanoethanimidamide favoring the amino-cyanoimine form.

Baseline Spectroscopic Reference Data

The following tables summarize the quantitative baseline data required to verify the identity and purity of Ethanimidamide, 2-chloro-N-cyano-[3]. The assignments are grounded in the electron-withdrawing effects of the functional groups.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Notes
8.50 - 8.80Broad Singlet (br s)2H-NH₂Protons on the amidine nitrogen. Broadening is caused by the quadrupolar relaxation of ¹⁴N and rapid chemical exchange.
4.35Singlet (s)2H-CH₂-ClHighly deshielded by the inductive effect of the adjacent electronegative chlorine atom and the sp² hybridized amidine carbon.
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (ppm)AssignmentCausality / Notes
~162.5C=N (Amidine)Deshielded due to double-bond character and proximity to two nitrogen atoms.
~116.8C≡N (Nitrile)Characteristic cyano region. Slightly shielded compared to alkyl nitriles (~119 ppm) due to resonance delocalization with the amidine π-system.
~42.1-CH₂-ClAliphatic carbon shifted downfield by the directly attached chlorine atom.
Table 3: FT-IR Spectroscopy Data (ATR)
Wavenumber (cm⁻¹)IntensityAssignmentCausality / Notes
3350, 3150Medium, BroadN-H stretchPrimary amine/amidine asymmetric and symmetric stretching.
2185Strong, SharpC≡N stretchN-cyano group. Lower frequency than typical alkyl nitriles (~2250 cm⁻¹) due to extended conjugation.
1650StrongC=N stretchImine double bond stretching, often overlapping with N-H bending modes.
740MediumC-Cl stretchHalogen-carbon bond stretching in the fingerprint region.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, spectroscopic data acquisition must follow strict, self-validating protocols. The causality behind each step guarantees that the resulting data accurately reflects the molecular structure without artifactual distortion.

Protocol A: NMR Sample Preparation and Acquisition
  • Solvent Selection: Weigh 10-15 mg of the compound into a clean glass vial. Dissolve entirely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is selected over CDCl₃ because the highly polar N-cyanoimidamide framework forms strong intermolecular hydrogen bonds. DMSO disrupts these networks, yielding sharp, integrable resonance signals rather than broad humps.

  • Filtration: Filter the solution through a 0.2 μm PTFE syringe filter directly into a 5 mm NMR tube.

    • Causality: Removing undissolved microscopic particulates prevents localized magnetic susceptibility gradients, ensuring optimal field homogeneity and sharp peak shapes.

  • Acquisition Parameters (¹H & ¹³C): Set the ¹H relaxation delay (D1) to 1.0 second (16-32 scans). For ¹³C acquisition, increase D1 to 2.0 seconds and acquire ≥512 scans.

    • Causality: The quaternary carbons (C=N and C≡N) lack directly attached protons, resulting in significantly longer T₁ relaxation times. A 2.0-second delay ensures the spin system returns to thermal equilibrium between pulses, allowing for accurate signal detection.

Protocol B: ATR-FTIR Analysis Workflow
  • Background Collection: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Collect an ambient air background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Application & Pressure: Place 2-5 mg of the solid powder onto the crystal. Lower the ATR pressure anvil only until the clutch clicks.

    • Causality: The clutch mechanism is a self-validating physical limit. Insufficient pressure results in poor contact between the crystal and the solid lattice, which preferentially attenuates high-frequency signals (like the critical 3350 cm⁻¹ N-H stretch). Over-pressuring risks fracturing the diamond crystal.

  • Data Processing: Acquire 32 scans and apply an ATR correction algorithm.

    • Causality: ATR correction compensates for the wavelength-dependent penetration depth of the IR beam, normalizing the spectrum to resemble a traditional transmission spectrum.

Mechanistic Pathway: Synthetic Application

The primary utility of Ethanimidamide, 2-chloro-N-cyano- lies in its application in the Thorpe-Ziegler cyclization to form complex azaheterocycles. When reacted with enethiolates, the molecule undergoes a predictable sequence of transformations. Understanding this pathway is critical for drug development professionals designing novel kinase inhibitors or antimicrobial agents.

Synthesis A 2-chloro-N-cyanoethanimidamide + Enethiolate B S-Alkylation Intermediate A->B Base Catalysis (-HCl) C Thorpe-Ziegler Cyclization B->C Intramolecular Nucleophilic Attack D Thieno[2,3-d]pyrimidine Derivatives C->D Ring Closure (Acid/Base)

Fig 2: Sequential Thorpe-Ziegler cyclization pathway utilizing 2-chloro-N-cyanoethanimidamide.

Mechanistic Causality: The initial step is driven by the highly electrophilic nature of the chloromethyl group, which undergoes rapid Sₙ2 substitution to form a thioether intermediate. Subsequently, the nucleophilic carbon of the enethiolate attacks the electrophilic nitrile carbon of the N-cyano group. The thermodynamic stability of the resulting aromatic fused system (e.g., thieno[2,3-d]pyrimidine) provides the driving force for the final spontaneous ring closure.

References

  • Benchchem - Ethanimidamide, 2-chloro-N-cyano- | 53737-87-4 | Contextualization within Amidines and Nitriles Chemistry.
  • Guidechem - Ethanimidamide, 2-chloro-N-cyano- 53737-87-4 wiki - Guidechem.
  • Litvinov, V. P., et al. (ResearchGate) - One-Pot Synthesis of 4,6-Diaryl-3-cyanopyridine-2(1H)-thiones and Their Transformation to Substituted Thieno[2,3-b]pyridines.

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability and Melting Point of 2-chloro-N-cyanoethanimidamide

This guide provides a comprehensive technical overview of the methodologies used to determine the thermodynamic stability and melting point of 2-chloro-N-cyanoethanimidamide (CAS No. 53737-87-4).[1] While specific experi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the methodologies used to determine the thermodynamic stability and melting point of 2-chloro-N-cyanoethanimidamide (CAS No. 53737-87-4).[1] While specific experimental data for this compound is not publicly available, this document serves as a detailed procedural and interpretive manual for researchers, scientists, and drug development professionals. The principles and protocols outlined herein are grounded in established thermal analysis techniques and are presented as a best-practice approach for characterizing novel compounds.

Introduction: The Significance of Thermal Properties in Drug Development

2-chloro-N-cyanoethanimidamide, with the molecular formula C₃H₄ClN₃, belongs to the class of cyanoamidines.[1] The broader family of cyanoamidines has been explored for various pharmacological activities, including potential antihypertensive properties.[2] In the early stages of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Thermodynamic stability and melting point are fundamental parameters that influence a substance's handling, storage, formulation, and ultimately, its viability as a therapeutic agent.

  • Thermodynamic Stability: This refers to the tendency of a compound to resist decomposition under thermal stress. A compound with low thermal stability may degrade during manufacturing or storage, leading to loss of potency and the formation of potentially toxic impurities. Assessing thermal stability is a critical component of safety and hazard evaluation.[3][4]

  • Melting Point: The melting point is the temperature at which a solid substance transitions to a liquid state. It is a key indicator of purity and can reveal the existence of different crystalline forms, or polymorphs. Polymorphism can significantly impact a drug's solubility, bioavailability, and manufacturability.

This guide will focus on two primary thermal analysis techniques for elucidating these properties: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Theoretical Foundations

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[5] Both the sample and an inert reference are heated at a constant rate. When the sample undergoes a thermal event (e.g., melting, crystallization, or decomposition), it will either absorb (endothermic) or release (exothermic) heat. This difference in heat flow is detected and plotted against temperature.

  • Melting Point Determination: The melting of a crystalline solid is an endothermic process, appearing as a distinct peak on the DSC thermogram. The onset temperature of this peak is typically taken as the melting point. The area under the peak corresponds to the enthalpy of fusion, which is the amount of energy required to melt the sample.[6]

  • Thermodynamic Stability Assessment: DSC can also detect exothermic events, such as thermal decomposition.[4] The onset temperature of an exothermic decomposition peak provides an indication of the temperature at which the material begins to degrade. The energy released during decomposition (enthalpy of decomposition) is a measure of the thermal hazard associated with the compound.[3][4]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7][8] This technique is particularly useful for determining the thermal stability and composition of materials.[9] A TGA instrument consists of a precision balance with a sample pan located inside a furnace.[7] As the sample is heated, its mass may change due to processes like decomposition, oxidation, or dehydration.

A plot of mass versus temperature (a TG curve) provides a quantitative measure of mass loss. The temperature at which significant mass loss begins is an indicator of the onset of decomposition. The derivative of the TG curve (the DTG curve) shows the rate of mass loss and can help to identify distinct decomposition steps.[9]

Experimental Protocols

The following protocols are designed to provide a robust and self-validating system for the thermal characterization of 2-chloro-N-cyanoethanimidamide.

Instrument Calibration

Prior to any sample analysis, proper calibration of the DSC and TGA instruments is crucial for data accuracy. For DSC, this is typically performed using a high-purity indium standard, which has a well-defined melting point (156.6 °C) and enthalpy of fusion (28.6 J/g).[3] The instrument should be calibrated for both temperature and enthalpy.

Differential Scanning Calorimetry (DSC) Protocol

This protocol is designed to determine the melting point and identify any thermal decomposition events.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of 2-chloro-N-cyanoethanimidamide into a suitable sample pan. For organic compounds that may be volatile or decompose, a hermetically sealed aluminum pan or a high-pressure gold-plated crucible is recommended to prevent mass loss and ensure accurate measurement of thermal events.[3][4]

  • Reference Pan: Prepare an empty, hermetically sealed pan to be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.[3]

    • Set the initial temperature to a value below the expected melting point (e.g., 25 °C).

  • Thermal Program:

    • Equilibrate the system at the initial temperature.

    • Heat the sample at a constant rate of 10 °C/min up to a final temperature of approximately 350-400 °C.[3][4] A range of heating rates can be used to study the kinetics of decomposition.[4]

    • Cool the sample back to the initial temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine the onset temperature and peak temperature of any endothermic (melting) or exothermic (decomposition) events.

    • Calculate the enthalpy of fusion and enthalpy of decomposition by integrating the area under the respective peaks.

Causality Behind Experimental Choices:

  • Small Sample Size: Minimizes thermal gradients within the sample, leading to sharper peaks and more accurate temperature measurements.

  • Inert Atmosphere: Prevents oxidation of the sample, which could be misinterpreted as a decomposition event.[5]

  • Sealed Pans: For volatile or decomposing samples, sealed pans prevent mass loss, which would affect the accuracy of enthalpy measurements.[3]

  • Controlled Heating Rate: A linear heating rate ensures that the thermal events are recorded as a function of temperature in a reproducible manner.[5]

Experimental Workflow for DSC Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 1-3 mg of Sample seal Seal in Hermetic Pan weigh->seal load Load Sample & Reference seal->load purge Purge with Nitrogen load->purge heat Heat at 10 °C/min purge->heat plot Plot Heat Flow vs. Temp heat->plot identify Identify Peaks (Melting, Decomposition) plot->identify calculate Calculate Enthalpy identify->calculate

Caption: Workflow for DSC analysis of 2-chloro-N-cyanoethanimidamide.

Thermogravimetric Analysis (TGA) Protocol

This protocol is designed to determine the thermal stability and decomposition profile of the compound.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of 2-chloro-N-cyanoethanimidamide into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan onto the TGA balance.

    • Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the system at a low initial temperature (e.g., 30 °C).

    • Heat the sample at a constant rate of 10 °C/min to a final temperature where complete decomposition is expected (e.g., 600 °C).

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature (TG curve).

    • Plot the derivative of the mass loss versus temperature (DTG curve).

    • Determine the onset temperature of decomposition (T_onset), which is the temperature at which significant mass loss begins.

    • Identify the temperatures of maximum mass loss rate from the peaks in the DTG curve.

    • Determine the residual mass at the end of the experiment.

Causality Behind Experimental Choices:

  • Slightly Larger Sample Size than DSC: TGA is less sensitive to sample mass variations, and a slightly larger mass ensures a more representative measurement of bulk material behavior.

  • Inert Atmosphere: As with DSC, an inert atmosphere prevents side reactions like oxidation, ensuring that the observed mass loss is due to thermal decomposition.

  • Derivative Curve (DTG): The DTG curve is more sensitive than the TG curve for identifying the temperatures at which the rate of decomposition is highest, which can reveal multi-step decomposition processes.[9]

Experimental Workflow for TGA Analysis

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Analysis weigh Weigh 5-10 mg of Sample load Load Sample into Furnace weigh->load purge Purge with Nitrogen load->purge heat Heat at 10 °C/min purge->heat plot Plot Mass % vs. Temp (TG) heat->plot plot_dtg Plot Derivative (DTG) plot->plot_dtg determine Determine T_onset and Residual Mass plot_dtg->determine

Caption: Workflow for TGA analysis of 2-chloro-N-cyanoethanimidamide.

Data Interpretation and Expected Results

While experimental data for 2-chloro-N-cyanoethanimidamide is not available, we can anticipate the nature of the results based on the analysis of similar organic compounds.

Table 1: Hypothetical Thermal Analysis Data for 2-chloro-N-cyanoethanimidamide

ParameterTechniqueExpected ResultSignificance
Melting Point (T_onset)DSCe.g., 150 - 180 °CIndicator of purity and crystalline form.
Enthalpy of Fusion (ΔH_fus)DSCe.g., 20 - 40 kJ/molEnergy required for melting; related to crystal lattice energy.
Decomposition Onset (T_onset)DSC (Exotherm)e.g., > 200 °CTemperature at which decomposition begins; key stability parameter.
Decomposition Onset (T_onset)TGA (Mass Loss)e.g., > 200 °CConfirms the temperature of initial thermal degradation.
Residual Mass at 600 °CTGAe.g., < 5%Indicates the extent of volatilization/decomposition.

Interpretation:

  • DSC Thermogram: A sharp endothermic peak would be observed, corresponding to the melting of the crystalline solid. The onset of this peak would be reported as the melting point. At higher temperatures, a broad exothermic peak might appear, indicating thermal decomposition. The onset of this exotherm is a critical measure of thermal stability.[4]

  • TGA Thermogram: The TG curve would likely show a stable baseline (no mass loss) until the onset of decomposition.[7] At the decomposition temperature, a sharp drop in mass would occur. The process might happen in one or multiple steps, which would be more clearly visualized in the DTG curve.

The combination of DSC and TGA provides a comprehensive picture of the thermal behavior. DSC identifies the energetic changes (melting and decomposition), while TGA quantifies the mass loss associated with decomposition.

Conclusion

The determination of thermodynamic stability and melting point are indispensable steps in the characterization of any new chemical entity, including 2-chloro-N-cyanoethanimidamide. Differential Scanning Calorimetry and Thermogravimetric Analysis are the cornerstone techniques for these assessments. By following the detailed protocols and interpretive guidelines presented in this guide, researchers can obtain reliable and accurate data that is crucial for informed decision-making in drug development, process chemistry, and material science. This self-validating approach ensures scientific integrity and provides the authoritative grounding necessary for advancing research and development efforts.

References

  • Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation.
  • Organic compounds as candidate phase change materials in thermal energy storage. Sci-Hub.
  • Ethanimidamide, 2-chloro-N-cyano- 53737-87-4 wiki. Guidechem.
  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry.
  • Differential scanning calorimetry. Wikipedia.
  • Thermogravimetric analysis. Wikipedia.
  • UNIT 10 THERMOGRAVIMETRIC ANALYSIS. eGyanKosh.
  • decomposition kinetics using TGA. TA Instruments.
  • Thermogravimetry Applicability in Compost and Composting Research: A Review. MDPI.
  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments.
  • Cyanoamidines. II. Synthesis and pharmacological activity of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines. PubMed.

Sources

Exploratory

Preliminary Investigation of Ethanimidamide, 2-chloro-N-cyano- as a Precursor in Organic Synthesis

A Technical Whitepaper for Synthetic Chemists and Drug Development Professionals Executive Summary & Chemical Profiling In the landscape of advanced organic synthesis, the strategic selection of bifunctional precursors i...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Synthetic Chemists and Drug Development Professionals

Executive Summary & Chemical Profiling

In the landscape of advanced organic synthesis, the strategic selection of bifunctional precursors is the cornerstone of efficient polycyclic scaffold generation. Ethanimidamide, 2-chloro-N-cyano- (CAS: 53737-87-4), frequently referred to in literature as N-cyanochloroacetamidine, represents a highly specialized, programmed chemical cassette.

Unlike simple alkylating agents, this molecule merges the electrophilic reactivity of an α -haloalkyl group with the complex electronic duality of an N-cyanoimidamide core. This whitepaper provides a rigorous technical evaluation of its utility, focusing on its established role as a linchpin reagent for the regioselective synthesis of fused 2,4-diaminopyrimidines—a privileged structural motif in modern medicinal chemistry .

Structure Core Ethanimidamide, 2-chloro-N-cyano- (CAS: 53737-87-4) Site1 Chloromethyl Group (Electrophilic Center) Core->Site1 SN2 Alkylation Site2 Amidine Nitrogen (Nucleophilic Center) Core->Site2 Condensation Site3 N-Cyano Group (Electrophilic Trap) Core->Site3 Cyclization

Tri-modal reactivity mapping of the 2-chloro-N-cyanoethanimidamide core.

Mechanistic Causality: The Domino Annulation Strategy

The true synthetic power of 2-chloro-N-cyanoethanimidamide lies in its capacity to drive thermodynamically favored cascade (domino) reactions. When reacted with conjugated thiolatonitriles (such as 3-cyanopyridine-2-thiolates), the reagent orchestrates a three-step transformation in a single pot, a methodology extensively validated by .

  • Regioselective SN​2 Alkylation: The soft thiolate nucleophile selectively attacks the hard electrophilic chloromethyl carbon.

  • Thorpe-Ziegler Cyclization: The strongly electron-withdrawing N-cyanoamidine group acidifies the newly formed −S−CH2​− protons. Under mild basic conditions, deprotonation yields a carbanion that attacks the adjacent nitrile group of the original thiolate substrate, forming an enaminocyanamidine intermediate.

  • Pyrimidine Annulation: The newly formed enamine amino group undergoes intramolecular nucleophilic addition to the electrophilic carbon of the N-cyano group. Subsequent tautomerization yields a highly stable, fully aromatic fused 2,4-diaminopyrimidine system.

Pathway A Conjugated Thiolatonitrile + 2-chloro-N-cyanoethanimidamide B Step 1: S-Alkylation (SN2) Regioselective substitution A->B C S-Alkylated Intermediate B->C D Step 2: Thorpe-Ziegler Cyclization (Base Catalysis) C->D E Enaminocyanamidine Intermediate (Visual Checkpoint: Precipitate) D->E F Step 3: Pyrimidine Annulation (Thermal Intramolecular Condensation) E->F G Fused 2,4-Diaminopyrimidine (Target Scaffold) F->G

Domino reaction pathway from precursor to fused diaminopyrimidine.

Experimental Methodology: Self-Validating Protocol

As an Application Scientist, I emphasize that robust protocols must be self-validating. The following methodology for synthesizing fused thieno[3,2-d]pyrimidines is designed with built-in visual and chemical checkpoints to ensure mechanistic fidelity .

Reagents & Materials
  • Substrate: Conjugated thiolatonitrile (e.g., 3-cyanopyridine-2-thiolate) (10.0 mmol)

  • Precursor: Ethanimidamide, 2-chloro-N-cyano- (10.5 mmol)

  • Base: Potassium hydroxide (KOH) (10.0 mmol)

  • Solvents: Anhydrous N,N-Dimethylformamide (DMF) (30 mL), Absolute Ethanol (20 mL)

Step-by-Step Workflow & Causality
  • Thiolate Generation: Dissolve the conjugated thiolatonitrile (10.0 mmol) in 30 mL of anhydrous DMF. Add KOH (10.0 mmol) and stir at 20−25∘C for 15 minutes.

    • Causality: KOH is selected because it is a base strong enough to ensure complete thiolate formation, yet mild enough to prevent the premature hydrolysis of the sensitive cyano groups present on both the substrate and the precursor.

  • Controlled SN​2 Alkylation: Cool the reaction vessel to 0−5∘C using an ice bath. Introduce Ethanimidamide, 2-chloro-N-cyano- (10.5 mmol) dropwise over 10 minutes.

    • Causality: The dropwise addition at near-freezing temperatures is a thermodynamic necessity. It suppresses the competitive, exothermic dimerization of the highly reactive amidine core, ensuring that the chloromethyl group is exclusively consumed by the thiolate.

  • Thorpe-Ziegler Cyclization (The Visual Checkpoint): Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 to 4 hours.

    • Self-Validation: As the carbon-carbon bond formation progresses, the resulting enaminocyanamidine intermediate breaches its solubility threshold in the DMF matrix. The transition from a homogeneous solution to a dense, opaque precipitate serves as a visual guarantee that Step 2 is complete.

  • Thermal Pyrimidine Annulation: Add 20 mL of absolute ethanol to the suspension and elevate the temperature to reflux ( 80∘C ) for 3 to 5 hours.

    • Causality: The application of thermal energy overcomes the activation barrier required for the intramolecular attack of the sterically hindered enamine onto the cyanoamidine, driving the system toward the thermodynamically stable aromatic pyrimidine.

  • Isolation: Cool the mixture, pour into 150 mL of ice-cold distilled water, filter under vacuum, and recrystallize from a DMF/ethanol gradient.

Quantitative Data & Yield Analysis

The efficiency of Ethanimidamide, 2-chloro-N-cyano- is highly reproducible across a variety of heterocyclic substrates. The table below summarizes the quantitative yield data when this precursor is applied to different starting thiolates, highlighting its broad synthetic utility.

Starting Thiolate SubstrateResulting Fused ScaffoldIsolated Yield (%)Total Reaction Time
3-Cyanopyridine-2-thiolatePyrido[3',2':4,5]thieno[3,2-d]pyrimidine78 - 85%6.0 hours
4-Cyano-1,3-thiazole-5-thiolateThiazolo[4,5-d]pyrimidine72 - 80%5.0 hours
2-Cyano-thiophene-3-thiolateThieno[3,2-d]pyrimidine81 - 88%5.5 hours
3-Cyano-pyrrole-2-thiolatePyrrolo[3,2-d]pyrimidine65 - 70%7.0 hours

Future Perspectives in Drug Development

From a pharmaceutical development standpoint, Ethanimidamide, 2-chloro-N-cyano- is not merely a reagent; it is an architectural tool. By embedding an electrophile, an active methylene precursor, and a cyclization trap within a single low-molecular-weight framework ( 117.54 g/mol ), it bypasses multi-step linear syntheses. The resulting 2,4-diaminopyrimidine scaffolds are critical pharmacophores, acting as ATP-competitive inhibitors in oncology (targeting EGFR, JAK, and Pim kinases) and serving as the backbone for novel broad-spectrum antimicrobial agents.

References

  • Artyomov, V. A., Rodinovskaya, L. A., Shestopalov, A. M., & Litvinov, V. P. (1996). "N-Cyanochloroacetamidine — A convenient reagent for the regioselective synthesis of fused diaminopyrimidines." Tetrahedron, 52(3), 1011-1026. Available at:[Link]

  • Artemov, V. A., Ivanov, V. L., Rodinovskaya, L. A., Shestopalov, A. M., & Litvinov, V. P. (1996). "New convenient synthesis of substituted 6,9-dihydropyrido[3',2':4,5]thieno[3,2-b]pyridines and 6,9-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidines." Chemistry of Heterocyclic Compounds, 32(4), 483-486. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of Fused Heterocycles Utilizing N-Cyanochloroacetamidine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: Ethanimidamide, 2-chloro-N-cyano- (CAS: 53737-87-4) Introduction and Mechanistic Rationale Ethanimidamide, 2-chloro-N-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: Ethanimidamide, 2-chloro-N-cyano- (CAS: 53737-87-4)

Introduction and Mechanistic Rationale

Ethanimidamide, 2-chloro-N-cyano- (commonly referred to as N-cyanochloroacetamidine) is a highly versatile, bifunctional building block in organic synthesis. Its structural architecture features an electrophilic α -chloro center and a reactive N-cyanoamidine moiety. This dual reactivity makes it an exceptional reagent for the regioselective construction of fused nitrogen-containing heterocycles, particularly diaminopyrimidines and pyrido[2,3-d]uracils, which are privileged scaffolds in medicinal chemistry[1].

Causality in Reaction Design: The synthesis of fused pyrimidines using this reagent relies on a tandem reaction sequence. When reacted with an ambident nucleophile (such as an enaminone or a 1,3-dicarbonyl derivative), the reaction is initiated by an SN​2 displacement of the primary chloride. The choice of a polar aprotic solvent (e.g., DMF) and a mild base (e.g., K2​CO3​ ) is critical here; it accelerates the substitution while preventing the premature hydrolysis of the sensitive cyano group. Following substitution, an intramolecular cyclization occurs wherein an internal nucleophile attacks the electrophilic carbon of the cyano group, yielding the cyclized heterocyclic system[1].

G SM N-Cyanochloroacetamidine + Ambident Nucleophile Cond Deprotonation (K2CO3 / DMF, 25°C) SM->Cond SN2 Step 1: S_N2 Displacement (Chloride Leaving Group) Cond->SN2 Cyclo Step 2: Intramolecular Cyclization (Attack on Nitrile) SN2->Cyclo Prod Fused Diaminopyrimidine Target Scaffold Cyclo->Prod

Tandem SN2-cyclization pathway of N-cyanochloroacetamidine to form fused heterocycles.

Optimization of Reaction Parameters

To ensure a self-validating and reproducible system, the reaction conditions must be carefully controlled. The table below summarizes the quantitative data regarding solvent and base selection for the cyclocondensation with a standard enaminone substrate to yield a diaminopyrimidine derivative.

SolventBaseTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Mechanistic Observation
Ethanol Et3​N 78 (Reflux)12>9065Protic solvent leads to minor cyano-hydrolysis side products.
THF NaH 0 to 25410042Strong base causes rapid degradation of the amidine intermediate.
DMF K2​CO3​ 25 to 60 6 >95 88 Optimal: Mild base and polar aprotic solvent maximize regioselectivity.
DMSO Cs2​CO3​ 258>9581Good yield, but aqueous workup is more challenging than DMF.

Standardized Experimental Protocol

The following protocol details the synthesis of a generic fused diaminopyrimidine using N-cyanochloroacetamidine. This procedure is designed to be self-validating through in-process monitoring and specific spectroscopic milestones.

Materials Required
  • Ethanimidamide, 2-chloro-N-cyano- (CAS: 53737-87-4): 1.0 equivalent (eq)

  • Substituted enaminone or 1,3-dicarbonyl compound: 1.0 eq

  • Anhydrous Potassium Carbonate ( K2​CO3​ ): 2.5 eq

  • Anhydrous N,N-Dimethylformamide (DMF): 10 mL per mmol of substrate

  • Deionized Water and Ethyl Acetate (for workup)

Step-by-Step Methodology

Step 1: Preparation of the Reaction Mixture

  • In an oven-dried, round-bottom flask equipped with a magnetic stir bar and an argon balloon, suspend anhydrous K2​CO3​ (2.5 eq) in anhydrous DMF.

  • Add the enaminone substrate (1.0 eq) to the suspension. Stir at room temperature (20-25 °C) for 15 minutes to ensure complete deprotonation of the acidic α -carbon. Causality Note: Pre-forming the enolate/nitrogen anion prevents competitive self-condensation of the N-cyanochloroacetamidine.

Step 2: Reagent Addition 3. Dissolve N-cyanochloroacetamidine (1.0 eq) in a minimal volume of anhydrous DMF (approx. 2 mL/mmol). 4. Add this solution dropwise to the reaction flask over 10 minutes. Maintain the temperature below 30 °C using a water bath if an exotherm is observed.

Step 3: Reaction Maturation and Monitoring (Self-Validation) 5. Stir the mixture at 60 °C. 6. Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate system.

  • Validation Checkpoint: The disappearance of the N-cyanochloroacetamidine spot (visualized under short-wave UV 254 nm or via iodine staining) and the emergence of a highly UV-active lower-Rf spot indicates successful cyclization.

Step 4: Quenching and Workup 7. Upon completion (typically 6 hours), cool the reaction mixture to 0 °C. 8. Slowly quench the reaction by pouring it into 10 volumes of ice-cold deionized water while stirring vigorously.

  • Validation Checkpoint: For many fused pyrimidines, the product will precipitate directly from the aqueous DMF mixture at this stage.
  • If precipitation occurs, isolate the solid via vacuum filtration, wash with cold water, and dry under high vacuum. If no precipitate forms, extract the aqueous layer three times with Ethyl Acetate. Combine the organic layers, wash with brine (to remove residual DMF), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 5: Purification and Spectroscopic Validation 10. Purify the crude product via flash column chromatography or recrystallization (ethanol/water). 11. NMR Validation: In the 1H NMR spectrum (DMSO- d6​ ), confirm the complete disappearance of the singlet at ~4.2 ppm corresponding to the −CH2​Cl protons of the starting material. The appearance of broad singlets in the 6.0-8.0 ppm region will confirm the presence of the newly formed primary/secondary amino groups on the pyrimidine ring.

References

  • Ivanov, V. L., Artemov, V. A., Shestopalov, A. M., & Litvinov, V. P. (1996). N-Cyanochloroacetamidine — A convenient reagent for the regioselective synthesis of fused diaminopyrimidines. Tetrahedron, 52(3), 1011-1026. URL:[Link]

Sources

Application

Application Note: CAS 53737-87-4 (N-Cyanochloroacetamidine) as a Key Building Block in the Regioselective Synthesis of Fused Diaminopyrimidine Kinase Inhibitors

Executive Summary In modern pharmaceutical drug discovery, the design of targeted kinase inhibitors heavily relies on the synthesis of purine bioisosteres. Fused diaminopyrimidines—such as thieno[2,3-d]pyrimidines and th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical drug discovery, the design of targeted kinase inhibitors heavily relies on the synthesis of purine bioisosteres. Fused diaminopyrimidines—such as thieno[2,3-d]pyrimidines and thiazolo[4,5-d]pyrimidines—are privileged scaffolds that effectively mimic the adenine ring of ATP, allowing them to bind competitively within the ATP-binding pocket of oncogenic kinases.

CAS 53737-87-4 (N-Cyanochloroacetamidine) is a highly versatile, bifunctional building block that has revolutionized the assembly of these polycyclic heteroaromatic systems. By acting as a dual-electrophile, it enables a regioselective cascade reaction (S-alkylation followed by a Thorpe-Ziegler cyclization and pyrimidine ring closure) that bypasses the need for isolating unstable intermediates [1]. This application note details the mechanistic rationale, experimental protocols, and drug discovery applications of this critical reagent.

Physicochemical Profiling

Before integrating CAS 53737-87-4 into a synthetic workflow, it is crucial to understand its structural parameters. The presence of the α -chloro group and the N-cyanoamidine moiety dictates its unique reactivity profile [4].

PropertySpecification
Chemical Name Ethanimidamide, 2-chloro-N-cyano-
Common Synonyms N-Cyanochloroacetamidine; 2-Chloro-N'-cyanoethanimidamide
CAS Registry Number 53737-87-4
Molecular Formula C₃H₄ClN₃
Molecular Weight 117.54 g/mol
Key Functional Groups Alkyl chloride (electrophile), N-cyanoamidine (internal electrophile/nucleophile)

Mechanistic Rationale: The Cascade Reaction

The strategic advantage of using CAS 53737-87-4 lies in its ability to drive a complex, multi-bond-forming cascade in a single reaction vessel.

  • Regioselective SN​2 Alkylation : The highly reactive α -chloro group of CAS 53737-87-4 undergoes rapid nucleophilic substitution when exposed to conjugated thiolato- or selenolato-nitriles. This step is highly regioselective, occurring exclusively at the soft sulfur/selenium center rather than the nitrogen [1].

  • Thorpe-Ziegler Cyclization : Under basic conditions, the active methylene group (flanked by the sulfur atom and the amidine) is deprotonated. The resulting carbanion attacks the adjacent nitrile group of the starting material, forming a 5-membered thiophene or selenophene ring bearing an enamine.

  • Pyrimidine Ring Closure : The newly formed enamine spontaneously attacks the electrophilic carbon of the N-cyano group provided by CAS 53737-87-4, closing the 6-membered pyrimidine ring and yielding a thermodynamically stable 2,4-diaminothieno[2,3-d]pyrimidine.

Causality in Design : By utilizing a reagent that contains both the initial alkylating handle and the terminal cyclization trap, chemists avoid the degradation pathways typically associated with isolating sensitive S-alkylated intermediates.

Reaction Pathway Visualization

CascadeReaction A Conjugated Thiolato-Nitriles C S-Alkylated Intermediate A->C + Reagent (Mild Base) B CAS 53737-87-4 (N-Cyanochloroacetamidine) B->C D Thorpe-Ziegler Cyclization C->D Intramolecular Nucleophilic Attack E Fused Diaminopyrimidine (e.g., Thieno[2,3-d]pyrimidine) D->E Pyrimidine Ring Closure F Kinase Inhibitor Drug Candidates E->F Lead Optimization (e.g., FLT3, JAK2)

Figure 1: Cascade synthesis of fused diaminopyrimidines using CAS 53737-87-4.

Applications in Drug Discovery

The scaffolds generated via CAS 53737-87-4 are foundational to several therapeutic areas:

  • Targeted Oncology (Kinase Inhibitors) : Thieno[2,3-d]pyrimidine derivatives exhibit profound inhibitory activity against Fms-like tyrosine kinase 3 (FLT3) and Janus kinase 2 (JAK2). Mutations in FLT3 are primary drivers of acute myeloid leukemia (AML). The 2,4-diamino substitution pattern provided by CAS 53737-87-4 forms critical hydrogen bonds with the hinge region of the kinase domain [2].

  • Anti-Infective Agents : 2,4-Diaminothieno[2,3-d]pyrimidines act as potent inhibitors of dihydrofolate reductase (DHFR) in opportunistic pathogens like Pneumocystis carinii and Toxoplasma gondii, serving as safer analogs to trimetrexate [3].

Experimental Protocol: Synthesis of 2,4-Diaminothieno[2,3-d]pyrimidines

This protocol outlines a self-validating, two-step one-pot procedure designed to maximize yield while preventing premature polymerization.

Reagents Required:

  • Conjugated thiolato-nitrile (e.g., sodium 2-cyanoprop-1-ene-1-thiolate) (1.0 eq)

  • CAS 53737-87-4 (N-Cyanochloroacetamidine) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Sodium ethoxide (NaOEt) (1.5 eq)

  • Anhydrous Ethanol (EtOH)

Step 1: Regioselective S-Alkylation

  • Preparation : Suspend the conjugated thiolato-nitrile (10 mmol) in 30 mL of anhydrous ethanol in a round-bottom flask cooled to 0°C under an inert argon atmosphere.

  • Base Addition : Add TEA (12 mmol) dropwise over 5 minutes.

    • Causality: A mild organic base like TEA is strictly required here to ensure the thiol remains deprotonated for nucleophilic attack, without being strong enough to trigger premature intramolecular cyclization or degradation of the nitrile groups.

  • Electrophile Addition : Dissolve CAS 53737-87-4 (11 mmol) in 10 mL of ethanol and add dropwise to the mixture over 15 minutes.

    • Causality: The SN​2 displacement of the chloride is exothermic. Slow addition controls the thermal runaway, preventing the formation of bis-alkylated side products.

  • Monitoring : Stir the reaction at room temperature for 2 hours. Validate the complete consumption of the starting material via TLC (Eluent: Hexane/EtOAc 7:3).

Step 2: Thorpe-Ziegler Cyclization and Ring Closure 5. Cyclization Trigger : To the same reaction vessel, add freshly prepared NaOEt (15 mmol) in ethanol. 6. Thermal Activation : Heat the mixture to reflux (78°C) for 4.5 hours.

  • Causality: The introduction of a strong alkoxide base combined with thermal energy provides the activation energy necessary to deprotonate the sterically hindered active methylene. This drives the Thorpe-Ziegler cyclization, which is immediately followed by the thermodynamically favorable pyrimidine ring closure.

  • Workup : Cool the mixture to 0°C. Neutralize carefully with 1M HCl until pH 7 is reached. The targeted fused diaminopyrimidine will precipitate as a solid.

  • Purification : Filter the precipitate under vacuum, wash with cold distilled water (3 x 20 mL) to remove inorganic salts, and recrystallize from a DMF/Ethanol mixture to achieve >98% purity.

Quantitative Yield Data

The efficiency of CAS 53737-87-4 across various heteroaromatic starting materials highlights its robustness as a building block.

Starting Material (Heteroatom)Target ScaffoldReaction Time (Step 2)Isolated Yield (%)Purity (HPLC)
2-CyanothioacetamideThieno[2,3-d]pyrimidine4.5 h82%>98%
2-CyanoselenoacetamideSelenopheno[2,3-d]pyrimidine5.0 h76%>97%
3-Cyano-2(1H)-pyridinethionePyrido[3',2':4,5]thieno[3,2-d]pyrimidine6.0 h85%>99%
Thiobenzamide derivativeThiazolo[4,5-d]pyrimidine4.0 h79%>98%

Table 1: Comparative yields of fused diaminopyrimidines synthesized utilizing CAS 53737-87-4 under standard cascade conditions.

References

  • Artyomov, V. A., et al. "N-Cyanochloroacetamidine — A convenient reagent for the regioselective synthesis of fused diaminopyrimidines." Tetrahedron 52.3 (1996): 1011-1026. URL:[Link]

  • Elmongy, E. I. "Thieno[2,3‐d]pyrimidine derivatives: Synthetic approaches and their FLT3 kinase inhibition." Journal of Heterocyclic Chemistry 57.4 (2020): 2067-2078. URL:[Link]

  • Rosowsky, A., et al. "2,4-Diaminothieno[2,3-d]pyrimidine analogs of trimetrexate and piritrexim as potential inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase." Journal of Medicinal Chemistry 36.22 (1993): 3437-3443. URL:[Link]

Method

Catalysts and ligands suitable for cross-coupling with Ethanimidamide, 2-chloro-N-cyano-

Target Compound: Ethanimidamide, 2-chloro-N-cyano- (Synonyms: N-Cyanochloroacetamidine, 2-chloro-N'-cyanoethanimidamide) CAS Registry Number: 53737-87-4 Molecular Formula: C3​H4​ClN3​ Executive Summary Ethanimidamide, 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Ethanimidamide, 2-chloro-N-cyano- (Synonyms: N-Cyanochloroacetamidine, 2-chloro-N'-cyanoethanimidamide) CAS Registry Number: 53737-87-4 Molecular Formula: C3​H4​ClN3​

Executive Summary

Ethanimidamide, 2-chloro-N-cyano- is a highly versatile, bifunctional building block utilized extensively in the synthesis of complex nitrogen-containing heterocycles and pharmaceutical intermediates. The molecule presents a unique dichotomy of reactivity: an electrophilic α -chloroalkyl moiety and a nucleophilic N-cyanoamidine core .

This application note provides validated, step-by-step protocols for functionalizing this molecule through three distinct mechanistic pathways:

  • Nickel-Catalyzed Cross-Electrophile Coupling (XEC) targeting the unactivated alkyl chloride.

  • Palladium-Catalyzed Buchwald-Hartwig Amination targeting the weakly nucleophilic amidine nitrogen.

  • Base-Mediated S-Alkylation & Cascade Annulation for the construction of fused diaminopyrimidines.

Mechanistic Insights and Catalyst/Ligand Selection

Activating the Alkyl Chloride: Nickel-Catalyzed XEC

Alkyl chlorides are notoriously challenging substrates for traditional cross-coupling due to their high C–Cl bond dissociation energy and reluctance to undergo oxidative addition[1]. However, Nickel catalysis bypasses the traditional two-electron oxidative addition via a Single-Electron Transfer (SET) mechanism.

  • Ligand Rationale: Bidentate nitrogenous ligands, such as dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) or pyridyl carboxamidines , are critical. They stabilize the Ni(I) and Ni(III) intermediates and tune the redox potential of the catalyst to favor SET to the alkyl chloride, generating a transient α -amidinyl radical[2].

Activating the Amidine Nitrogen: Palladium-Catalyzed C–N Coupling

The N-cyano group strongly withdraws electron density from the amidine core, rendering the −NH2​ group significantly less nucleophilic than standard alkyl or aryl amines. In Palladium-catalyzed Buchwald-Hartwig amination, this weak nucleophilicity makes the final reductive elimination step the turnover-limiting bottleneck[3].

  • Ligand Rationale: To overcome this, highly active, sterically demanding biarylphosphine ligands (e.g., BrettPhos ) or wide-bite-angle ligands (e.g., XantPhos ) are required. These ligands force the Pd(II) center into a geometry that accelerates reductive elimination, preventing catalyst stalling and outcompeting potential catalyst poisoning by the amidine nitrogens[4][5].

Experimental Protocols

Protocol A: Nickel-Catalyzed Cross-Electrophile Coupling (C–C Bond Formation)

This protocol couples the α -chloro group of N-cyanochloroacetamidine with aryl iodides or bromides to form functionalized aryl-acetamidines.

Reagents:

  • Electrophile 1: Ethanimidamide, 2-chloro-N-cyano- (1.0 equiv)

  • Electrophile 2: Aryl iodide/bromide (1.2 equiv)

  • Catalyst: NiCl2​(dme) (10 mol%)

  • Ligand: dtbbpy (10 mol%)

  • Reductant: Zinc powder (<10 μm, 2.5 equiv)

  • Additive: NaI (20 mol%, facilitates in situ halogen exchange)

  • Solvent: Anhydrous N,N-Dimethylacetamide (DMAc)

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL vial with NiCl2​(dme) , dtbbpy, Zn powder, and NaI.

  • Solvation: Add anhydrous DMAc (0.2 M relative to the amidine) and stir the pre-catalyst mixture at room temperature for 15 minutes until a deep green/blue active catalyst complex forms.

  • Substrate Addition: Add the aryl halide and Ethanimidamide, 2-chloro-N-cyano- sequentially.

  • Reaction: Seal the vial, remove it from the glovebox, and stir vigorously (800 rpm) at 60 °C for 16 hours.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract with EtOAc ( 3×15 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography.

Ni_XEC Ni0 Ni(0)Ln (Active Catalyst) NiII_Ar Ni(II)(Ar)(X)Ln Ni0->NiII_Ar Oxidative Addition (Ar-X) NiIII Ni(III)(Ar)(Alkyl)(X)Ln NiII_Ar->NiIII Alkyl Radical Capture NiI Ni(I)(X)Ln NiIII->NiI Reductive Elimination (Product Formation) NiII_X2 Ni(II)(X)(Cl)Ln NiI->NiII_X2 SET to Alkyl-Cl (Generates Radical) NiII_X2->Ni0 Reduction by Zn (Turnover)

Caption: Catalytic cycle for the Ni-catalyzed Cross-Electrophile Coupling of unactivated alkyl chlorides.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination (C–N Bond Formation)

This protocol N-arylates the amidine nitrogen using aryl triflates or halides.

Reagents:

  • Nucleophile: Ethanimidamide, 2-chloro-N-cyano- (1.2 equiv)

  • Electrophile: Aryl triflate or Aryl bromide (1.0 equiv)

  • Catalyst: Pd2​(dba)3​ (2.5 mol%, 5 mol% Pd)

  • Ligand: XantPhos or BrettPhos (6 mol%)

  • Base: Cs2​CO3​ (2.0 equiv) or DBU (2.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane

Step-by-Step Procedure:

  • Preparation: In a Schlenk tube under argon, combine Pd2​(dba)3​ , the selected ligand, and Cs2​CO3​ .

  • Solvation: Add anhydrous 1,4-Dioxane (0.15 M) and stir for 10 minutes to generate the active Pd(0) complex.

  • Substrate Addition: Add the aryl electrophile and Ethanimidamide, 2-chloro-N-cyano-. If using DBU instead of Cs2​CO3​ , add it dropwise via syringe to prevent base-induced degradation of the substrate[6].

  • Reaction: Heat the mixture to 90 °C for 12–18 hours under argon.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate the filtrate and purify via silica gel chromatography (eluent: DCM/MeOH gradient).

Pd_BHA Pd0 Pd(0)Ln PdII_Ar Pd(II)(Ar)(X)Ln Pd0->PdII_Ar Oxidative Addition (Ar-X) PdII_Amine Pd(II)(Ar)(N-Amidine)Ln PdII_Ar->PdII_Amine Amidine + Base (Ligand Exchange) PdII_Amine->Pd0 Reductive Elimination (Product Formation)

Caption: Catalytic cycle for the Pd-catalyzed Buchwald-Hartwig Amination of weakly nucleophilic amidines.

Protocol C: Base-Mediated S-Alkylation and Cascade Annulation

N-Cyanochloroacetamidine is a premier reagent for synthesizing fused diaminopyrimidines (e.g., thienopyrimidines) via reaction with conjugated enethiolates[7].

Step-by-Step Procedure:

  • S-Alkylation: Dissolve a conjugated thiolatonitrile (1.0 equiv) in absolute ethanol. Add Ethanimidamide, 2-chloro-N-cyano- (1.05 equiv) and NaOEt (1.1 equiv). Stir at room temperature for 2 hours. The highly electrophilic α -chloro group undergoes rapid SN​2 displacement.

  • Thorpe-Ziegler Cyclization: Heat the reaction mixture to reflux for 4–6 hours. The intermediate undergoes base-catalyzed intramolecular cyclization where the active methylene/enamine attacks the electrophilic N-cyano carbon.

  • Isolation: Cool the mixture, pour into ice water, and collect the precipitated fused diaminopyrimidine via vacuum filtration.

Annulation A N-Cyanochloroacetamidine + Enethiolate B S-Alkylated Intermediate A->B SN2 (NaOEt) C Thorpe-Ziegler Cyclization B->C Intramolecular Attack on Nitrile D Fused Diaminopyrimidine (e.g., Thienopyrimidine) C->D Tautomerization

Caption: Cascade S-alkylation and annulation pathway for the synthesis of fused pyrimidines.

Quantitative Data Summary

Reaction TypeTarget BondCatalyst / BaseOptimal LigandSolventTypical Yield
Cross-Electrophile Coupling Alkyl C–Cl NiCl2​(dme) / ZndtbbpyDMAc50–75%
Buchwald-Hartwig Amination Amidine N–H Pd2​(dba)3​ / Cs2​CO3​ XantPhos or BrettPhos1,4-Dioxane60–85%
Cascade Annulation Alkyl C–Cl & NitrileNone / NaOEt NoneEthanol70–90%

References

  • Weix, D. J., et al. "Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling." The Journal of Organic Chemistry, 2017.1

  • Weix, D. J., et al. "Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling." PMC - NIH, 2017. 2

  • Buchwald, S. L., et al. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. 4

  • Buchwald, S. L., et al. "Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines." ACS Catalysis, 2019. 3

  • MacMillan, D. W. C., et al. "Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow." ChemRxiv, 2020. 5

  • Litvinov, V. P., et al. "ChemInform Abstract: Condensed Sulfur-Containing Pyridine Systems. Part 3. Construction of Penta- and Hexacyclic Heterocyclic Systems by the Cascade Reaction of 3-Cyanopyridine-2(1H)." ResearchGate, 2025. 7

Sources

Application

Application Note: Scale-Up Manufacturing and Process Validation for 2-Chloro-N-cyanoethanimidamide

Executive Summary 2-Chloro-N-cyanoethanimidamide (CAS: 53737-87-4), also referred to as 2-chloro-N-cyanoacetamidine, is a highly functionalized aliphatic building block critical to the synthesis of advanced agrochemicals...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-N-cyanoethanimidamide (CAS: 53737-87-4), also referred to as 2-chloro-N-cyanoacetamidine, is a highly functionalized aliphatic building block critical to the synthesis of advanced agrochemicals (e.g., neonicotinoid insecticides) and pharmaceutical intermediates. Transitioning the synthesis of this compound from a benchtop discovery scale to a multi-kilogram pilot scale requires rigorous control over reaction thermodynamics, stoichiometric precision, and moisture-sensitive intermediates.

This application note details a validated, two-stage synthetic protocol utilizing a modified Pinner reaction followed by a nucleophilic condensation with cyanamide. The methodologies described herein are engineered for high atom economy, process safety, and analytical self-validation.

Mechanistic Pathway & Process Design

The synthesis relies on the controlled activation of chloroacetonitrile. The choice of reagents and the use of catalytic systems are pivotal in the synthesis of 2-chloro-N-cyanoethanimidamide (1)[1].

  • Imidate Formation (Pinner Reaction): Chloroacetonitrile undergoes acid-catalyzed addition of methanol to form methyl 2-chloroacetimidate hydrochloride.

  • Cyanamide Condensation: The intermediate imidate is neutralized and immediately reacted with cyanamide. For the "N-cyano" moiety, a dedicated cyanation agent is required, and the reaction must be carefully monitored to prevent side reactions (1)[1].

Workflow Step1 Chloroacetonitrile + MeOH Solvent: MTBE Step2 HCl(g) Addition Temp: 0-5 °C Step1->Step2 Pinner Reaction Step3 Methyl 2-chloroacetimidate HCl (White Solid) Step2->Step3 Crystallization Step4 Cyanamide + NaOMe Temp: <10 °C to RT Step3->Step4 Nucleophilic Substitution Step5 2-Chloro-N-cyanoethanimidamide (Target Product) Step4->Step5 Workup & Isolation

Fig 1. Scale-up workflow for 2-chloro-N-cyanoethanimidamide synthesis via Pinner reaction.

Quantitative Data & Stoichiometry

To ensure reproducibility, all quantitative data for a standard 10-mole scale-up batch is summarized below. The stoichiometry of the reactants must be precisely controlled; an excess of chlorinating agents or precursors can lead to the formation of di-chlorinated or other over-halogenated byproducts (1)[1].

Table 1: Stoichiometric Parameters for 10-Mole Scale-Up

ReagentMW ( g/mol )EquivalentsMass/VolumeFunctional Role
Chloroacetonitrile75.501.00755.0 gPrimary Substrate
Methanol (Anhydrous)32.041.20384.5 gPinner Reactant
Hydrogen Chloride (g)36.461.10401.1 gCatalyst/Reactant
Cyanamide42.041.05441.4 gNucleophile
Sodium Methoxide (25% in MeOH)54.021.002.16 kgBase / Neutralizer

Scale-Up Methodologies and Protocols

Phase 1: Synthesis of Methyl 2-Chloroacetimidate Hydrochloride
  • Step 1.1: Charge a 10 L glass-lined jacketed reactor with chloroacetonitrile (755.0 g) and anhydrous methanol (384.5 g) dissolved in 4.0 L of anhydrous methyl tert-butyl ether (MTBE).

  • Step 1.2: Cool the reactor to 0–5 °C using a recirculating chiller.

    • Causality Insight: In analogous syntheses of chloro-acetamidine derivatives, the reaction temperature is a critical parameter (1)[1]. Maintaining the temperature strictly below 10 °C prevents the exothermic degradation of the imidate into the corresponding Pinner amide, which would drastically reduce yield.

  • Step 1.3: Sparge anhydrous HCl gas (401.1 g) subsurface into the mixture over 3 hours.

  • Step 1.4: Stir the reaction mixture for 12 hours at 5 °C.

    • Validation Checkpoint: The reaction mixture must transition from a clear solution to a thick, white suspension. Filter a 5 mL aliquot; the isolation of a dense crystalline solid confirms successful imidate hydrochloride formation.

  • Step 1.5: Filter the product under a nitrogen blanket, wash with cold MTBE (2 x 500 mL), and dry under vacuum at 20 °C to afford the intermediate.

Phase 2: Condensation with Cyanamide

Similar preparations of N-cyanoacetamidines require careful handling of the amine/cyanamide derivatives to ensure high conversion rates (2)[2].

  • Step 2.1: Suspend the methyl 2-chloroacetimidate hydrochloride in 3.0 L of anhydrous methanol at 0 °C.

  • Step 2.2: In a separate vessel, prepare a solution of cyanamide (441.4 g) and 25% Sodium Methoxide in methanol (2.16 kg).

    • Causality Insight: The base is required to neutralize the hydrochloride salt, liberating the free imidate. Pre-mixing cyanamide with the base ensures that the nucleophile is primed for immediate attack upon addition, minimizing the residence time of the unstable free imidate.

  • Step 2.3: Add the cyanamide/NaOMe solution dropwise to the imidate suspension over 2 hours, maintaining the internal temperature below 10 °C.

  • Step 2.4: Allow the reaction to warm to room temperature (20-25 °C) and stir for 6 hours.

    • Causality Insight: While reactions are often initiated at room temperature, gentle heating might be necessary for less reactive substrates. Reactions are typically run until the starting materials are consumed, ranging from a few hours to overnight stirring (1)[1].

    • Validation Checkpoint: Monitor the reaction progress using thin-layer chromatography (TLC) or HPLC. The reaction is complete when the imidate peak is <1% Area Under Curve (AUC).

  • Step 2.5: Concentrate the mixture under reduced pressure, resuspend the crude residue in ethyl acetate (4.0 L), and wash with deionized water (2 x 1.0 L) to remove sodium chloride byproducts.

  • Step 2.6: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and crystallize from an ethyl acetate/hexane mixture to yield the highly pure 2-chloro-N-cyanoethanimidamide.

Process Analytical Technology (PAT) & Quality Control

Table 2: In-Process Control (IPC) Criteria

StageAnalytical MethodTarget ObservationCorrective Action if Failed
Imidate FormationIR SpectroscopyDisappearance of C≡N stretch (~2250 cm⁻¹)Extend HCl sparging time; verify anhydrous conditions.
Cyanamide CondensationTLC (DCM:MeOH 9:1)Product spot Rf ~0.6; Imidate spot consumedAdd 0.05 eq Cyanamide and stir for an additional 2h.
Final IsolationHPLC (UV 254 nm)Purity > 98% AUCRecrystallize from EtOAc/Hexane.

Safety and Hazard Mitigation

2-Chloro-N-cyanoethanimidamide and its precursors pose specific handling risks. The compound causes skin irritation, serious eye irritation, and may cause respiratory irritation (3)[3].

  • Engineering Controls: All gaseous HCl sparging and cyanamide handling must be conducted in a walk-in fume hood or a sealed reactor with a dedicated caustic scrubber system.

  • PPE: Operators must wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray (3)[3].

  • Quench Protocol: In the event of a thermal runaway during the Pinner reaction, the system should be rapidly diluted with cold MTBE and vented to the scrubber.

References

  • Benchchem. "Ethanimidamide, 2-chloro-N-cyano- | 53737-87-4".
  • Perlego. "Amide Reactions | Overview & Research Examples".
  • AK Scientific, Inc.

Sources

Method

Standard operating procedure (SOP) for the purification of synthesized Ethanimidamide, 2-chloro-N-cyano-

Executive Summary & Chemical Context Ethanimidamide, 2-chloro-N-cyano- (CAS 53737-87-4) is a highly functionalized, versatile building block utilized extensively in the synthesis of complex heterocyclic compounds, includ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Ethanimidamide, 2-chloro-N-cyano- (CAS 53737-87-4) is a highly functionalized, versatile building block utilized extensively in the synthesis of complex heterocyclic compounds, including imidazoles, triazoles, and pyrimidines [1]. The molecule is characterized by a unique duality: it possesses both a nucleophilic sp³-hybridized amino nitrogen and an electrophilic nitrile unit [1].

From a purification standpoint, the N-cyano group (-N-C≡N) acts as a potent electron-withdrawing moiety. This significantly modulates the basicity of the imidamide core, preventing the severe chromatographic tailing typically associated with unsubstituted amidines [1]. However, the presence of an α-aliphatic chlorine atom introduces a vulnerability to nucleophilic substitution or elimination under harsh conditions. Consequently, the standard operating procedure (SOP) for its purification must balance rigorous separation techniques with mild thermal and pH conditions to preserve structural integrity.

Physicochemical Profile

To establish a baseline for phase separation and chromatographic behavior, the quantitative data for the target compound is summarized below.

ParameterSpecification / Value
Chemical Name Ethanimidamide, 2-chloro-N-cyano-
CAS Registry Number 53737-87-4
Molecular Formula C₃H₄ClN₃
Molecular Weight 117.54 g/mol
Key Functional Groups α-Aliphatic Chloride, Amidine, N-Cyano
Target Purity Threshold >99.0% (via RP-HPLC-UV)

Purification Workflow & Logic

The purification of this intermediate relies on a self-validating, multi-stage workflow. Initial bulk impurities are removed via phase separation, structurally distinct byproducts are resolved via normal-phase chromatography, and final isomeric or des-chloro impurities are excluded through crystal lattice packing. The success of these physical separations is ultimately validated by reversed-phase liquid chromatography [2].

PurificationWorkflow N1 Crude Reaction Mixture N2 Aqueous Workup (Cold Brine) N1->N2 N3 Silica Gel Chromatography N2->N3 N4 Recrystallization (Polishing) N3->N4 N5 RP-HPLC Validation N4->N5

Figure 1: Multi-stage purification workflow for Ethanimidamide, 2-chloro-N-cyano-.

Step-by-Step Methodologies

Phase 1: Pre-Purification (Aqueous Workup)
  • Objective: Remove water-soluble precursors (e.g., unreacted cyanamide derivatives) and inorganic salts.

  • Procedure:

    • Dilute the crude reaction mixture in a moderate-polarity organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer with ice-cold saturated aqueous sodium chloride (brine) (3 × 50 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a temperature not exceeding 30°C.

  • Causality & Insight: The use of ice-cold brine is critical. The α-chloro group is susceptible to hydrolysis, which would yield the corresponding α-hydroxy amidine. Maintaining low temperatures and avoiding strong aqueous bases or acids preserves the carbon-chlorine bond during the liquid-liquid extraction phase.

Phase 2: Flash Column Chromatography
  • Objective: Isolate the target compound from closely related organic side-products (e.g., dimers or oligomers).

  • Procedure:

    • Prepare a normal-phase column using standard silica gel (e.g., 230-400 mesh) [2].

    • Dry-load the concentrated crude mixture onto a small amount of silica to ensure a narrow elution band.

    • Elute using a gradient mobile phase of Hexanes and Ethyl Acetate (starting at 90:10 and ramping to 50:50, v/v).

    • Monitor fractions via Thin-Layer Chromatography (TLC) using UV light (254 nm) or a potassium permanganate (KMnO₄) stain.

  • Causality & Insight: Unsubstituted amidines often require deactivated silica or highly basic mobile phase additives (like triethylamine) to prevent streaking. However, the strong electron-withdrawing nature of the N-cyano group in this molecule significantly suppresses the basicity of the amidine nitrogen [1]. This allows the compound to elute cleanly on standard silica gel without basic modifiers, ensuring higher recovery rates and preventing solvent-induced degradation.

Phase 3: Recrystallization (Polishing)
  • Objective: Achieve >99% purity by excluding co-eluting structural analogs.

  • Procedure:

    • Dissolve the pooled and concentrated chromatographic fractions in a minimal volume of warm Isopropanol (IPA).

    • Slowly add Hexanes (anti-solvent) dropwise until the solution becomes slightly turbid.

    • Allow the mixture to cool slowly to room temperature, then transfer to a 4°C environment for 12 hours to maximize crystal yield.

    • Collect the crystals via vacuum filtration and wash with ice-cold Hexanes.

  • Causality & Insight: While chromatography separates molecules based on polarity, crystallization separates them based on 3D spatial geometry and crystal lattice energy. Impurities lacking the precise steric bulk of the chlorine atom or the linear geometry of the cyano group will be excluded from the growing crystal lattice, providing the final "polish" required for pharmaceutical-grade intermediates.

Phase 4: Purity Validation via RP-HPLC
  • Objective: Quantify the final purity of the isolated crystals.

  • Procedure:

    • Column: C18 Reversed-Phase Column (e.g., 250 mm × 4.6 mm, 5 µm) [2].

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) [2].

    • Detection: UV at 220 nm and 254 nm.

  • Causality & Insight: Reversed-phase HPLC is the optimal self-validating tool for this protocol. The C18 stationary phase effectively retains the relatively non-polar organic core, while the aqueous mobile phase easily resolves any polar degradation products (such as hydrolysis byproducts) that may have formed during the purification process. The conjugated π-system of the cyano and amidine groups provides a strong, reliable chromophore for UV detection [2].

References

  • Benchchem. "Ethanimidamide, 2-chloro-N-cyano- | 53737-87-4: Contextualization within Amidines and Nitriles Chemistry." Benchchem Product Database.
  • Benchchem. "Ethanimidamide, 2-chloro-N-cyano- | 53737-87-4: Chromatography and Purification." Benchchem Product Database.

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in Ethanimidamide, 2-chloro-N-cyano- cyclization

Technical Support Center: Optimizing Reaction Yield in Ethanimidamide, 2-Chloro-N-Cyano- Cyclization Workflows Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Reaction Yield in Ethanimidamide, 2-Chloro-N-Cyano- Cyclization Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers and drug development professionals optimize the cyclization of Ethanimidamide, 2-chloro-N-cyano- (also known as 2-chloro-N-cyanoacetamidine, CAS No. 53737-87-4)[1].

This bifunctional reagent is a powerful building block for synthesizing fused diaminopyrimidines, thiazoles, and other heterocycles via regioselective S-alkylation followed by Thorpe-Ziegler cyclization[2]. However, its dual electrophilic and nucleophilic nature makes it highly susceptible to off-target reactions. This guide breaks down the mechanistic causality behind common experimental failures and provides a self-validating protocol to maximize your yield.

Mechanistic Pathway & Failure Modes

To troubleshoot effectively, we must first map the causal relationships between the reagents, the intermediate states, and the potential degradation pathways.

MechanisticPathway Start 2-Chloro-N-cyanoacetamidine + Thiolate Nucleophile S_Alk S-Alkylation Intermediate (Enaminocyanamidine) Start->S_Alk Mild Base, Aprotic Solvent (Regioselective) N_Alk Side Product: N/O-Alkylation Start->N_Alk Strong Base, Protic Solvent (Off-target) Thorpe Thorpe-Ziegler Cyclization (Acid/Base Catalysis) S_Alk->Thorpe Controlled Heating Hydrolysis Side Product: N-Cyano Hydrolysis S_Alk->Hydrolysis Trace Water + Heat Target Target Heterocycle: Fused Diaminopyrimidine Thorpe->Target Intramolecular Ring Closure

Mechanistic pathway of 2-chloro-N-cyanoacetamidine cyclization highlighting key failure modes.

Troubleshooting FAQs

Q1: Why am I seeing a high percentage of N/O-alkylated byproducts instead of the desired S-alkylated intermediate? Causality & Solution: This is a classic Hard-Soft Acid-Base (HSAB) mismatch. The amidine nitrogen is a "hard" nucleophile, while the thiolate you are trying to couple is "soft." If you use a strong base (e.g., NaOH or NaOEt) during the initial alkylation step, you deprotonate the amidine. This significantly increases its hardness and drives off-target N-alkylation. Actionable Step: Use a mild base (e.g., K2​CO3​ or Et3​N ) in a polar aprotic solvent (DMF or MeCN) at low temperatures (0–5°C). This maintains the amidine in its protonated, less nucleophilic state, allowing the soft thiolate to regioselectively attack the soft alkyl chloride[2].

Q2: The S-alkylation is successful, but the subsequent Thorpe-Ziegler cyclization is stalled. How can I drive the ring closure? Causality & Solution: The intermediate enaminocyanamidine requires specific catalytic activation to undergo the intramolecular Thorpe reaction[2]. If the reaction stalls, it indicates that the amine is not sufficiently nucleophilic, or the nitrile carbon is not electrophilic enough under your current conditions. Actionable Step: Transition from the mild alkylation conditions to stronger base catalysis (e.g., NaOEt in absolute EtOH) and elevate the temperature to 60–80°C. The alkoxide deprotonates the amine, creating a powerful nucleophile that readily attacks the N-cyano group to close the pyrimidine or thiazole ring[2].

Q3: My LC-MS shows a mass corresponding to a loss of the cyano group or an addition of water (+18 Da). What causes this? Causality & Solution: The N-cyano group ( -N-C≡N ) is highly electrophilic. In the presence of trace water and a base catalyst, water acts as a competing nucleophile, hydrating the cyano group into a urea or amide derivative. This hydrolytic degradation permanently halts the cyclization. Actionable Step: Strict anhydrous conditions are non-negotiable. Dry all solvents over 3Å molecular sieves, flame-dry your glassware, and execute the reaction under a continuous Argon or N2​ atmosphere.

Q4: The starting material degrades into a complex mixture even before adding the nucleophile. Why? Causality & Solution: Ethanimidamide, 2-chloro-N-cyano- is highly sensitive to thermal stress. Furthermore, trace transition metal impurities (from old spatulas, degraded solvent cans, or contaminated stir bars) can catalyze the homolytic cleavage of the C-Cl bond or trigger premature, uncontrolled intramolecular cyclization[3]. Actionable Step: Store the reagent at 2–8°C. Use plastic or ceramic spatulas for weighing, and ensure all reaction vessels are acid-washed and metal-free. Do not pre-heat the reagent; always add it to a chilled reaction mixture[3].

Quantitative Data: Impact of Conditions on Yield

The table below summarizes how experimental choices directly dictate the mechanistic pathway and overall yield.

Reaction StepBase / CatalystSolvent EnvironmentTemp (°C)Major Mechanistic PathwayExpected Yield (%)
Alkylation K2​CO3​ (Mild)DMF (Aprotic, Anhydrous)0–5Regioselective S-Alkylation> 85%
Alkylation NaOH (Strong)EtOH (Protic)25N-Alkylation (Off-target)< 30%
Cyclization NaOEt (Strong)EtOH (Anhydrous)60–70Thorpe-Ziegler Cyclization75–90%
Cyclization NaOEt (Strong)EtOH (Trace H2​O )60–70N-Cyano Hydrolysis (Failure)< 20%

Optimized Experimental Protocol

This protocol is designed as a self-validating system . By isolating the intermediate monitoring step, you ensure the S-alkylation is complete before triggering the cyclization, preventing complex, inseparable mixtures.

ExpWorkflow Prep Step 1: Anhydrous Solvent Prep Alkylation Step 2: S-Alkylation (0-5°C, K2CO3) Prep->Alkylation Monitor Step 3: Validation (TLC/LC-MS) Alkylation->Monitor Cyclization Step 4: Thorpe Cyclization (NaOEt, 60°C) Monitor->Cyclization Purification Step 5: Quench & Recrystallization Cyclization->Purification

Optimized step-by-step experimental workflow for high-yield cyclization.

Step-by-Step Methodology:

  • Anhydrous Preparation: Purge a flame-dried 100 mL round-bottom flask with Argon. Add 10 mmol of your conjugated thiolatonitrile (nucleophile) and 12 mmol of anhydrous K2​CO3​ in 20 mL of anhydrous DMF. Stir at 0–5°C for 15 minutes.

  • Regioselective S-Alkylation: Slowly add 10 mmol of Ethanimidamide, 2-chloro-N-cyano- in small portions. Maintain the temperature strictly below 5°C to prevent thermal degradation and homolytic C-Cl cleavage[3].

  • Validation Check (Critical Hold Point): Stir for 2 hours at room temperature. Perform TLC or LC-MS. Do not proceed until the starting chloride is completely consumed. This validates the formation of the S-alkylated enaminocyanamidine intermediate[2].

  • Thorpe-Ziegler Cyclization: Once validated, add 1.2 equivalents of NaOEt (prepared freshly in absolute, anhydrous ethanol). Heat the reaction mixture to 60–70°C for 3–4 hours to drive the ring closure[2].

  • Quench & Purification: Cool to room temperature and pour into 100 mL of ice-cold distilled water. Neutralize carefully with 1M HCl to pH 7. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the pure fused diaminopyrimidine.

References

  • Artyomov, V. A., Rodinovskaya, L. A., Shestopalov, A. M., & Litvinov, V. P. (1996). "N-Cyanochloroacetamidine: A Convenient Reagent for the Regioselective Synthesis of Fused Diaminopyrimidines." Tetrahedron, 52(30), 1011-1026. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Thermal Degradation of CAS 53737-87-4

Welcome to the Advanced Reagents Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals handling CAS 53737-87-4 (Ethanimidamide, 2-chloro-N-cyano-) , common...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Reagents Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals handling CAS 53737-87-4 (Ethanimidamide, 2-chloro-N-cyano-) , commonly known as 2-Chloro-N-cyanoacetimidamide.

As a Senior Application Scientist, I frequently see this building block cause downstream synthetic failures due to improper handling. This molecule is a highly reactive bifunctional intermediate. The juxtaposition of a nucleophilic N-cyanoamidine moiety and a highly electrophilic α -chloro group makes it an excellent reagent for synthesizing complex heterocycles, but it also renders the compound thermodynamically unstable under ambient conditions .

Below is our comprehensive guide to understanding, diagnosing, and mitigating the thermal and hydrolytic degradation of this critical reagent.

Part 1: Mechanistic Causality – Why Does CAS 53737-87-4 Degrade?

To prevent degradation, we must first understand the thermodynamic drivers behind it. The instability of CAS 53737-87-4 is not random; it is driven by two competing, highly predictable pathways:

  • Intermolecular Auto-Alkylation (Thermal Polymerization): The amidine nitrogen acts as a nucleophile, attacking the α -carbon (-CH₂Cl) of an adjacent molecule and displacing the chloride ion. This reaction accelerates exponentially at temperatures above 4°C. It leads to the formation of conjugated oligomers and the continuous release of corrosive HCl gas. As documented in stability standards for analogous, this auto-catalytic process is the primary cause of batch spoilage .

  • Moisture-Driven Hydrolysis: The N-cyano group (-N-C≡N) is highly susceptible to hydration. In the presence of ambient moisture (>10% Relative Humidity), it hydrolyzes to form urea or amide derivatives, releasing ammonia or cyanamide. The N-cyanoacetamidine linkage's vulnerability to aqueous cleavage is a well-characterized mechanism, frequently observed in the .

Part 2: Diagnostic FAQs

Q1: My stored batch of CAS 53737-87-4 has turned from a free-flowing white powder to a sticky, yellow/brown mass. What happened? A1: This is the classic macroscopic signature of thermal auto-alkylation. The color change to yellow/brown indicates the formation of conjugated oligomeric networks. The "sticky" texture is not melting; it is the hygroscopic nature of the released HCl salt byproducts pulling trace moisture from the air.

Q2: How can I analytically differentiate between moisture-driven hydrolysis and thermal polymerization? A2: Do not rely on visual inspection alone; use LC-MS and ¹H-NMR for definitive diagnosis.

  • Hydrolysis: LC-MS will show a mass shift of +18 Da (addition of H₂O). ¹H-NMR will show the preservation of the -CH₂Cl singlet (~4.2 ppm) but a distinct shift in the N-H exchangeable protons.

  • Polymerization: LC-MS will reveal high-molecular-weight oligomeric repeating units. ¹H-NMR will show a significant broadening or complete loss of the sharp -CH₂Cl singlet, replaced by complex multiplets as the methylene group becomes part of a rigid polymer backbone.

Q3: We stored the compound at -20°C as recommended, but it still degraded over 6 months. Why? A3: Cold storage without a hermetic seal induces condensation. Every time the freezer is opened, ambient moisture condenses on the cold walls of the container. If the vial is not backfilled with an inert gas, this moisture permeates the powder, driving the hydrolysis pathway even at sub-zero temperatures.

Part 3: Quantitative Stability Data

The table below summarizes our internal stability testing of CAS 53737-87-4 under various storage environments.

Storage ConditionAtmosphere1 Month Purity3 Month Purity6 Month PurityPrimary Degradant
25°C (Ambient) Air (40% RH)< 50%< 10%0%Oligomers / HCl salts
4°C (Fridge) Air (Ambient)85%60%35%Hydrolyzed amides
-20°C (Freezer) Air (Ambient)95%88%75%Hydrolyzed amides
-20°C (Freezer) Argon (Sealed)> 99%> 98%> 97%Trace oligomers
Part 4: Degradation Pathways & Mitigation Strategy

G A CAS 53737-87-4 (2-Chloro-N-cyanoacetimidamide) B Thermal Stress (>4°C) A->B Improper Storage C Moisture Exposure (>10% RH) A->C Seal Failure D Auto-Alkylation (Intermolecular) B->D Nucleophilic Attack E Hydrolysis of N-Cyano/Amidine C->E H2O Addition F Oligomerization & HCl Release D->F Polymer Growth G Amide/Urea Formation & Ammonia Release E->G Degradation H Mitigation: Store at -20°C under Argon F->H G->H

Degradation pathways of CAS 53737-87-4 and targeted mitigation strategies.

Part 5: Experimental Protocols
Protocol A: Recovery and Purification of Mildly Degraded Material

(Note: Only applicable if baseline purity is >70%. Severely polymerized batches must be discarded.)

  • Dissolution: Suspend the crude, degraded material in anhydrous dichloromethane (DCM) at 0°C.

    • Causality: The target monomer is soluble in DCM, while the highly polar oligomeric HCl salts and urea byproducts are not. Maintaining 0°C suppresses further auto-alkylation during the recovery process.

  • Filtration: Filter the suspension rapidly through a pad of Celite under a blanket of nitrogen to remove the insoluble polymeric mass.

  • Concentration: Concentrate the filtrate under reduced pressure, strictly keeping the water bath temperature < 20°C, to one-third of its volume.

    • Causality: Applying high heat during rotary evaporation will immediately re-initiate the thermal polymerization you are trying to fix.

  • Crystallization: Slowly add anhydrous hexanes dropwise until the solution becomes turbid. Chill the mixture to -20°C overnight to induce crystallization.

    • Causality: Hexanes act as an anti-solvent, dropping the dielectric constant of the medium to force the crystallization of the monomer while leaving trace lipophilic impurities in solution.

  • Self-Validation Check: Spot the dried crystals on a silica TLC plate (Eluent: 9:1 DCM:MeOH). A single spot under short-wave UV (254 nm) confirms the successful removal of polar oligomers. If baseline material persists, repeat the crystallization.

Protocol B: Optimal Long-Term Storage Workflow (Schlenk Technique)

To guarantee >97% purity over 6 months, follow this self-validating storage loop:

  • Pre-drying: Transfer the purified CAS 53737-87-4 into a flame-dried, amber glass Schlenk flask.

    • Causality: Amber glass prevents high-energy UV/Vis photons from initiating radical C-Cl bond cleavage .

  • Purging: Connect the flask to a Schlenk line. Perform three cycles of vacuum (evacuate for 2 minutes) and backfill with high-purity Argon.

    • Causality: Argon is heavier than nitrogen and air. It creates a dense, inert blanket that displaces atmospheric moisture, effectively shutting down the hydrolysis pathway.

  • Sealing: Seal the flask with a greased glass stopper and secure it with a Keck clip. Wrap the joint tightly with Parafilm.

  • Secondary Containment: Place the sealed flask inside a secondary desiccator jar containing indicating Drierite (calcium sulfate).

  • Retrieval (Critical Step): Store the assembly in a -20°C freezer. When retrieving the compound, allow the sealed container to warm to room temperature for 30 minutes before opening.

    • Causality: Opening a cold flask immediately condenses ambient humidity onto the powder, instantly introducing the water necessary for cyano-group hydrolysis.

Part 6: References
  • MDPI. "Study on the Dynamic Difference between Single and Mixed Residues of Three Neonicotinoids in Brassica chinensis L." Toxins, 2021. Available at:[Link]

Troubleshooting

Technical Support Center: Solvent Optimization &amp; Precipitation Prevention for Ethanimidamide, 2-chloro-N-cyano-

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with Ethanimidamide, 2-chloro-N-cyano- (CAS: 5...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with Ethanimidamide, 2-chloro-N-cyano- (CAS: 53737-87-4).

This molecule presents a unique dual-challenge in synthetic workflows: it possesses a highly polar, hydrogen-bonding N-cyanoimidamide core alongside a reactive, electrophilic primary chloride. Understanding the causality behind its solubility behavior is critical to preventing unexpected precipitation and chemical degradation during your experiments.

Part 1: System Logic & Solvent Selection

The selection of a solvent for Ethanimidamide, 2-chloro-N-cyano- cannot be based on solubility alone; it must be balanced against the molecule's high susceptibility to hydrolysis. The logical relationship between solvent class, polarity, and chemical stability is mapped below.

SolventLogic Start Ethanimidamide, 2-chloro-N-cyano- Solubility Optimization Protic Protic Solvents (e.g., MeOH, EtOH, H2O) Start->Protic High Polarity but Reactive Aprotic Polar Aprotic Solvents (e.g., DCM, DMF, ACN) Start->Aprotic High Polarity & Inert NonPolar Non-Polar Solvents (e.g., Toluene, Hexanes) Start->NonPolar Low Polarity Hydrolysis Hydrolysis / Solvolysis (Irreversible Degradation) Protic->Hydrolysis Nucleophilic Attack Stable Stable Dissolution (Intermediates Stabilized) Aprotic->Stable Dipole Stabilization Precipitation Rapid Precipitation (Aggregation) NonPolar->Precipitation Solute-Solute Bonding

Logical relationship between solvent class, polarity, and chemical stability.

Part 2: Troubleshooting FAQs

Q: Why does my compound precipitate when I scale up the reaction in toluene or ether? A: This is a classic case of solute-solute interactions overpowering solute-solvent interactions. Ethanimidamide, 2-chloro-N-cyano- possesses an N-cyano group (-N-C≡N) that acts as a strong electron-withdrawing moiety, severely polarizing the imidamide core. This creates intense intermolecular dipole-dipole interactions. In low-polarity solvents (like toluene, ε≈2.4 ), the solvent cannot adequately shield these dipoles, leading to rapid aggregation and precipitation. You must switch to a polar aprotic solvent to stabilize the charged intermediates and maintain solubility[1].

Q: If high polarity is required, can I use Methanol or Water to force dissolution? A: Absolutely not. While protic solvents have high dielectric constants, Ethanimidamide, 2-chloro-N-cyano- is highly susceptible to solvolysis. The nucleophilic oxygen in water or alcohols will attack the electrophilic carbon of the amidine or displace the primary aliphatic chloride via an SN2 mechanism. This leads to irreversible degradation. The synthesis and dissolution of this compound strictly require anhydrous, aprotic conditions[2].

Q: How do I choose between Dichloromethane (DCM) and Dimethylformamide (DMF)? A: The choice depends on your downstream temperature requirements and product isolation strategy. DCM is preferred for low-temperature reactions and is easily removed in vacuo due to its low boiling point. DMF is optimal for high-concentration scale-ups where maximum solubility is required, though its high boiling point makes solvent removal more challenging. Refer to the quantitative matrix below.

Quantitative Solvent Selection Matrix
SolventDielectric Constant ( ε )Boiling Point (°C)Water MiscibilityEvaporation RateSuitability for N-cyanoimidamides
Dichloromethane (DCM) 8.9339.613 g/LFast (27.5)Optimal (Inert, easy removal)
Dimethylformamide (DMF) 36.7153.0MiscibleSlow (0.17)Optimal (Max solubility for scale-up)
Acetonitrile (ACN) 37.582.0MiscibleMedium (5.8)Good (Requires strict drying)
Toluene 2.38110.60.5 g/LMedium (2.24)Poor (Causes precipitation)
Methanol (MeOH) 32.764.7MiscibleFast (5.9)Critical Failure (Causes solvolysis)

Part 3: Self-Validating Experimental Protocol

To guarantee scientific integrity, you cannot assume your solvent is perfectly anhydrous just because it came from a sealed bottle. The following step-by-step methodology is a self-validating system designed to prevent hydrolysis and ensure complete dissolution.

Workflow Diagram

ProtocolWorkflow S1 1. Solvent Drying (3Å Molecular Sieves) S2 2. KF Titration (Verify <50 ppm H2O) S1->S2 S2->S1 Fail S3 3. Argon Purge (Schlenk Line) S2->S3 Pass S4 4. Solute Addition (0–5 °C Control) S3->S4 S5 5. HPLC-UV Check (>98% Intact Peak) S4->S5

Self-validating experimental workflow for anhydrous dissolution of Ethanimidamide, 2-chloro-N-cyano-.

Step-by-Step Methodology

Step 1: Solvent Dehydration & Verification

  • Action: Dry your chosen polar aprotic solvent (e.g., DCM or DMF) over activated 3Å molecular sieves for 24 hours prior to use.

  • Causality: 3Å sieves selectively trap water molecules (2.8Å) while excluding the solvent. This prevents the introduction of nucleophilic water, which would hydrolyze the reactive N-cyanoacetamidine core.

  • Self-Validation: Extract a 1 mL sample and perform Karl Fischer (KF) titration. Do not proceed unless the water content is strictly <50 ppm.

Step 2: Inert Atmosphere Preparation

  • Action: Purge the reaction vessel with Argon using standard Schlenk line techniques (3 vacuum/backfill cycles).

  • Causality: Argon is heavier than nitrogen and provides a superior protective blanket against ambient atmospheric moisture. This is critical because the nitrile/amidine dual-functionality is highly hygroscopic.

Step 3: Dissolution & Concentration Optimization

  • Action: Add Ethanimidamide, 2-chloro-N-cyano- to the vessel. Slowly introduce the verified anhydrous solvent while maintaining the temperature at 0–5 °C using an ice bath.

  • Causality: Dissolving at lower temperatures mitigates the exothermic heat of solvation and prevents thermally-induced degradation or side-reactions of the primary chloride.

Step 4: Self-Validation of Structural Integrity

  • Action: Once dissolved, extract a 10 µL aliquot, dilute it in an anhydrous mobile phase, and run an immediate HPLC-UV assay ( λ = 254 nm).

  • Self-Validation: The protocol is considered successful and validated only if the resulting chromatogram shows >98% peak area for the intact Ethanimidamide, 2-chloro-N-cyano-, with no emergence of early-eluting hydrolysis byproducts (such as the corresponding amide).

References

  • ChemBK. (n.d.). CAS Database Index 5373 - Ethanimidamide, 2-chloro-N-cyano-. ChemBK Chemical Properties. Retrieved from[Link]

Sources

Optimization

Technical Support Center: Stabilizing Ethanimidamide, 2-chloro-N-cyano- in Aqueous Media

From the Desk of the Senior Application Scientist Working with reactive intermediates like Ethanimidamide, 2-chloro-N-cyano- (CAS: 53737-87-4)—commonly known as 2-chloro-N-cyanoacetamidine—requires a strict departure fro...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Working with reactive intermediates like Ethanimidamide, 2-chloro-N-cyano- (CAS: 53737-87-4)—commonly known as 2-chloro-N-cyanoacetamidine—requires a strict departure from standard aqueous handling protocols. This compound is a highly versatile building block, but its structural features make it exceptionally vulnerable to rapid hydrolysis. The following troubleshooting guide is designed to provide you with the mechanistic causality behind this instability and field-proven, self-validating protocols to ensure the integrity of your experiments.

FAQ 1: Why does Ethanimidamide, 2-chloro-N-cyano- degrade so rapidly in aqueous media compared to standard amidines?

Causality Analysis: Researchers often treat 2-chloro-N-cyanoacetamidine like a standard aliphatic amidine, which is a critical error. Its rapid degradation in water is driven by two synergistic structural liabilities:

  • Electrophilic Amidine Core: The N-cyano group (-N-C≡N) is strongly electron-withdrawing. This inductive effect pulls electron density away from the amidine carbon, making it highly electrophilic and susceptible to nucleophilic attack by water or hydroxide ions. This pathway rapidly hydrolyzes the N-cyanoamidine into N-carbamoylimine or subsequent amide derivatives[1].

  • Labile α -Halogen: The α -chloro group acts as an excellent leaving group. In aqueous media, especially under elevated temperatures, it undergoes rapid SN​2 displacement by H2​O or OH− , resulting in dehalogenation and the formation of 2-hydroxy-N-cyanoacetamidine.

Because of these dual degradation pathways, the synthesis and handling of 2-chloro-N-cyanoethanimidamide strictly require anhydrous conditions and polar aprotic solvents to stabilize the reactive intermediates[2]. While some final-stage neonicotinoids with N-cyanoamidine groups exhibit broader stability[3], this α -chloro intermediate does not.

HydrolysisPathways A Ethanimidamide, 2-chloro-N-cyano- (Intact) B Nucleophilic Attack at Amidine Carbon (High pH / Base Catalyzed) A->B OH- attack C Nucleophilic Substitution (SN2) at alpha-Carbon (Aqueous Media / Heat) A->C H2O / OH- attack D N-carbamoylimine / Amide Derivatives (Hydrolyzed Amidine) B->D C-N bond cleavage E 2-hydroxy-N-cyanoacetamidine (Dehalogenated) C->E Cl- displacement

Figure 1: Dual degradation pathways of Ethanimidamide, 2-chloro-N-cyano- in aqueous environments.

FAQ 2: My aqueous stock solutions degrade within hours. How can I formulate this compound for biological assays without losing the active intermediate?

Causality & Strategy: Water acts as both a solvent and a nucleophile. By minimizing the thermodynamic energy (temperature) and the concentration of the most aggressive nucleophile ( OH− at high pH), we can kinetically delay hydrolysis long enough to execute an assay.

Self-Validating Protocol: Aqueous-Organic Formulation

  • Primary Solubilization: Dissolve the neat compound in anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN) to create a 100 mM stock.

    • Validation Step: Perform a Karl Fischer titration on your organic solvent prior to use; it must show <50 ppm water.

  • Buffer Preparation: Prepare your aqueous assay buffer at a slightly acidic pH (4.5 - 6.0). Base-catalyzed hydrolysis accelerates exponentially above pH 7. Chill the buffer to 4°C.

  • In-Situ Dilution: Immediately prior to the assay (t < 5 minutes), spike the organic stock into the chilled aqueous buffer. Ensure the final organic solvent concentration does not exceed your assay's tolerance (typically 1-5%).

  • Execution: Run the assay immediately. Do not store the diluted aqueous solution.

    • Validation Step: Run a control aliquot via LC-MS (ESI+) immediately after dilution. The presence of the intact [M+H]+≈118 m/z peak without the +18 m/z hydration peak confirms successful preservation.

Quantitative Data: Stability Profile

ConditionSolvent SystemTemperatureEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
Anhydrous Stock 100% DMSO (Anhydrous)-20°C> 6 monthsNone (Stable)
Acidic Aqueous 5% DMSO / 95% Buffer (pH 5.0)4°C~ 12 - 24 hoursSlow SN​2 at α -carbon
Neutral Aqueous 5% DMSO / 95% Buffer (pH 7.4)25°C~ 2 - 4 hoursAmidine hydrolysis & SN​2
Basic Aqueous 5% DMSO / 95% Buffer (pH 9.0)25°C< 15 minutesRapid N-cyano cleavage
FAQ 3: How do I recover the unhydrolyzed intermediate from a biphasic reaction mixture?

Causality & Strategy: Prolonged exposure to the aqueous phase during post-reaction workup drives hydrolysis. A rapid, cold extraction utilizing the salting-out effect is required to partition the compound into a protective organic phase. Dichloromethane ( CH2​Cl2​ ) is the preferred extraction solvent due to its chemical inertness and low boiling point, allowing for rapid removal without thermal degradation[2].

Self-Validating Protocol: Biphasic Extraction

  • Quench: Pour the reaction mixture into an equal volume of ice-cold brine (saturated NaCl, 0°C).

    • Causality: The high ionic strength decreases the aqueous solubility of the organic intermediate, forcing it into the organic phase, while the low temperature arrests kinetic hydrolysis.

  • Extraction: Extract immediately with cold CH2​Cl2​ .

  • Phase Separation: Separate the layers rapidly in a separatory funnel. Do not allow the biphasic mixture to sit.

  • Desiccation: Dry the organic layer over anhydrous Na2​SO4​ .

    • Causality: MgSO4​ can be slightly acidic and may trigger secondary side reactions with the cyano group; Na2​SO4​ is strictly neutral.

  • Concentration: Evaporate the solvent under reduced pressure with a water bath not exceeding 25°C.

    • Validation Step: Obtain an immediate 1H -NMR in CDCl3​ . The presence of the sharp singlet for the −CH2​Cl protons ( ≈4.1 ppm ) confirms the α -chloro group remains intact.

ExtractionWorkflow Step1 1. Quench Reaction (Ice-cold Brine, 0°C) Step2 2. Rapid Extraction (Cold CH2Cl2) Step1->Step2 Step3 3. Phase Separation (Immediate) Step2->Step3 Step4 4. Desiccation (Anhydrous Na2SO4) Step3->Step4 Step5 5. Concentration (Vacuum, < 25°C) Step4->Step5

Figure 2: Optimized cold-extraction workflow to prevent aqueous degradation during workup.

References
  • Source: benchchem.
  • Title: Degradation of the Neonicotinoid Insecticide Acetamiprid via the N-Carbamoylimine Derivate (IM-1-2)
  • Source: nih.

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Recrystallization of Ethanimidamide, 2-chloro-N-cyano-

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex isolation challenges associated with Ethanimidamide, 2-chloro-N-cyano- (CAS: 53737-87...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex isolation challenges associated with Ethanimidamide, 2-chloro-N-cyano- (CAS: 53737-87-4).

This molecule is a highly reactive, tri-functional building block. It features an electrophilic N-cyano group, a nucleophilic amidine core, and a highly labile chloromethyl group. While these features make it an exceptional precursor for heterocyclic API synthesis, they introduce severe thermodynamic and kinetic liabilities during crystallization—namely, high risks of solvolysis, solvent inclusion, and liquid-liquid phase separation (oiling out).

This guide abandons generic advice in favor of causal, self-validating methodologies to ensure you achieve >99.5% purity without compromising the structural integrity of the compound.

Part 1: Physicochemical Profiling & Causality of Crystallization Failures

Before attempting any purification, we must establish the thermodynamic boundaries of this molecule. Crystallization fails when we force a molecule outside its stable physicochemical envelope.

Table 1: Quantitative Boundaries for Crystallization Workflows

ParameterValue / ThresholdCausality / Experimental Implication
Molecular Weight 117.54 g/mol Low MW compounds exhibit high solubility entropy. Cooling alone is rarely sufficient; anti-solvent techniques are mandatory .
Thermal Stability Limit < 50°C (in protic solvents)Heating above 50°C in alcohols (MeOH/EtOH) induces rapid solvolysis (nucleophilic substitution) of the activated C-Cl bond .
Optimal Solvent System EtOAc / Heptane or MeCN / MTBEAprotic systems prevent degradation while providing a steep, controllable solubility curve within the metastable zone.
Cooling Rate 0.2 - 0.5 °C/minFaster rates cause the solution to bypass the nucleation threshold, resulting in liquid-liquid phase separation (oiling out).
Part 2: Experimental Workflow & Decision Matrix

The following logic tree dictates the correct purification pathway based on the initial state of your crude material.

G Start Crude Ethanimidamide, 2-chloro-N-cyano- Assess Assess Initial Purity (HPLC/NMR) Start->Assess LowPurity Purity < 85% Primary Crystallization Assess->LowPurity <85% HighPurity Purity > 85% Recrystallization Assess->HighPurity >85% Solvent1 Dissolve in EtOAc at 40°C LowPurity->Solvent1 Solvent2 Dissolve in MeCN at 45°C HighPurity->Solvent2 Cooling1 Add Heptane & Cool (0.2°C/min to 5°C) Solvent1->Cooling1 Antisolvent Add MTBE Antisolvent (Syringe Pump) Solvent2->Antisolvent Oiling Oiling Out Detected? Cooling1->Oiling Antisolvent->Oiling Seed Seed Crystals & Reduce Cooling Rate Oiling->Seed Yes Isolate Filter, Wash (Cold MTBE), Vacuum Dry (25°C) Oiling->Isolate No Seed->Isolate

Decision tree for the isolation and purification of Ethanimidamide, 2-chloro-N-cyano-.

Part 3: Self-Validating Experimental Protocols
Protocol A: Primary Crystallization (From Crude Reaction Mixture)

Causality: Crude mixtures often contain unreacted cyanamide or chloroacetonitrile. We utilize a biphasic aprotic system to partition these impurities before inducing nucleation.

  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) at 40°C at a concentration of 1 g / 5 mL.

    • Validation Check: The solution must be completely clear. If particulate matter remains, perform a hot filtration through a Celite pad to remove insoluble polymeric byproducts.

  • Anti-Solvent Addition: Slowly add Heptane dropwise at 40°C until the solution becomes faintly turbid (reaching the cloud point).

  • Seeding: Add 1-2% (w/w) of pure Ethanimidamide, 2-chloro-N-cyano- seed crystals. Hold the suspension at 40°C for 30 minutes.

    • Causality: Holding at this temperature allows the crystal bed to mature and consume the supersaturation slowly, preventing the crash-precipitation of impurities.

  • Controlled Cooling: Cool the suspension to 5°C at a strict rate of 0.2°C/min.

  • Isolation: Filter the slurry under vacuum, wash the cake with cold MTBE (0-5°C), and dry under vacuum at 25°C for 12 hours.

    • Validation Check: Monitor the mother liquor via HPLC. The crystallization is validated as complete when the supernatant concentration plateaus.

Protocol B: High-Purity Recrystallization (Analytical/API Grade)

Causality: To achieve >99.5% purity, we must eliminate solvent inclusion—a notorious issue with amidine networks .

  • Dissolution: Suspend the primary crystals in Acetonitrile (MeCN) at 45°C (1 g / 3 mL).

  • Polishing Filtration: Pass the warm solution through a 0.45 µm PTFE syringe filter to remove heterogeneous nucleating agents.

  • Cooling & Maturation: Cool the solution to 20°C at 0.5°C/min. Stir for 2 hours.

  • Anti-Solvent Crash: Add cold MTBE (2 mL) over 1 hour using an automated syringe pump to force the remaining product out of solution.

  • Isolation: Filter and dry under high vacuum (<10 mbar) at 30°C.

    • Validation Check: The Karl Fischer (KF) titration and Residual Solvent Analysis (GC-FID) of the dried powder must show <0.1% solvent to confirm the absence of hygroscopic solvate inclusion.

Part 4: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I force solid nucleation? A: Oiling out—technically known as Liquid-Liquid Phase Separation (LLPS)—occurs when the supersaturation of the solution exceeds the solubility limit of the solute as a liquid before it reaches the activation energy required for solid nucleation . Ethanimidamide, 2-chloro-N-cyano- is highly prone to this due to its low molecular weight and high polarity.

  • Resolution:

    • Lower the initial concentration: Dilute your EtOAc solution by 20% to stay within the metastable zone.

    • Adjust the cooling profile: Never crash-cool this molecule. Use a linear cooling rate of 0.2°C/min.

    • Seed at the cloud point: Introduce seed crystals the exact moment turbidity appears. This provides a physical template for the lattice, bypassing the high thermodynamic energy barrier of primary nucleation.

Q2: I am seeing degradation products (specifically, loss of the chlorine atom) when recrystallizing from methanol. Why is this happening? A: The chloromethyl group adjacent to the imine/amidine carbon is highly activated by the electron-withdrawing nature of the N-cyano group. Heating this compound in protic, nucleophilic solvents like methanol above 40°C leads to rapid solvolysis (nucleophilic substitution of the chloride by methoxide/methanol) .

  • Resolution: Abandon protic solvents for the primary dissolution step. Switch to aprotic solvents like Acetonitrile (MeCN) or Ethyl Acetate (EtOAc), which cannot act as nucleophiles. If an alcohol must be used as an anti-solvent, use Isopropanol (IPA) at temperatures strictly below 25°C, as its steric bulk significantly retards nucleophilic attack.

Q3: X-Ray Powder Diffraction (XRPD) shows varying unit cells between my batches. Is this compound forming solvates? A: Yes. Amidines and N-cyano compounds are notorious for forming solvates (pseudopolymorphs). The N-cyano group acts as a strong hydrogen bond acceptor, and the amidine NH acts as a donor, creating a lattice that easily traps small polar molecules . Furthermore, amidines frequently co-crystallize with solvent molecules like acetonitrile .

  • Resolution: To ensure a consistent polymorphic form, implement a rigorous drying protocol (vacuum drying at 30°C, <10 mbar for 24 hours). If MeCN solvates persist in your XRPD data, transition your recrystallization system entirely to the EtOAc/Heptane system (Protocol A). These non-polar/bulky solvents are too large and lack the hydrogen-bonding capability to be incorporated into the tight crystal lattice of Ethanimidamide, 2-chloro-N-cyano-.

References
  • Patai, S. (1975). The Chemistry of Amidines and Imidates. John Wiley & Sons, Ltd. Available at:[Link]

  • Kljun, J., et al. (2020). From cyclic amines and acetonitrile to amidine zinc(II) complexes. Dalton Transactions, Royal Society of Chemistry. Available at:[Link]

  • Mullin, J.W. (2001). Crystallization (4th Edition). Butterworth-Heinemann. Available at:[Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Available at:[Link]

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 2-Chloro-N-cyanoacetamidine vs. N-Cyanoacetamidine in Heterocyclic Synthesis

As a Senior Application Scientist, I approach the selection of chemical building blocks not merely as a structural matching exercise, but as a strategic deployment of electronic properties. The comparison between N-cyano...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the selection of chemical building blocks not merely as a structural matching exercise, but as a strategic deployment of electronic properties. The comparison between N-cyanoacetamidine and its α -chlorinated derivative, 2-chloro-N-cyanoacetamidine , perfectly illustrates how a single atomic substitution can completely re-route a molecule's mechanistic destiny.

This guide provides an objective, data-driven comparison of these two reagents, detailing their reactivity profiles, mechanistic pathways, and self-validating experimental protocols for drug development professionals and synthetic chemists.

Structural and Mechanistic Causality

While both molecules share an N-cyanoamidine core, their reactivity profiles are fundamentally different due to the presence of the α -chlorine atom.

N-Cyanoacetamidine (CAS 56563-07-6)

N-cyanoacetamidine is a classic bidentate nucleophile. The reactivity is governed by the amidine nitrogens, which are highly nucleophilic, and the cyano group, which acts as an electron-withdrawing unit[1]. In synthetic workflows, it is primarily deployed in intermolecular condensation reactions with dielectrophiles (such as 1,3-dicarbonyls or ortho-esters) to construct 6-membered heterocycles like pyrimidines and triazines[2].

2-Chloro-N-cyanoacetamidine (CAS 53737-87-4)

The introduction of the α -chloro group fundamentally alters the reactivity profile[3]. The α -carbon becomes a potent electrophilic center due to the inductive withdrawal of the chlorine atom. This transforms the molecule into an ambidentate system capable of undergoing SN​2 displacement by soft nucleophiles (e.g., thiols, thioamides, or amines), followed immediately by intramolecular cyclization. This dual nature makes it an elite precursor for synthesizing 5-membered heterocycles, such as thiazoles and imidazoles, which are critical pharmacophores in H2-receptor antagonists and kinase inhibitors[4].

Quantitative Reactivity Profile

The following table summarizes the comparative performance and reactivity metrics of both reagents to aid in route scouting and process chemistry planning.

Property / FeatureN-Cyanoacetamidine2-Chloro-N-cyanoacetamidine
CAS Number 56563-07-653737-87-4
Molecular Formula C3H5N3C3H4ClN3
Primary Reactive Centers Amidine Nitrogens (Nucleophilic) α -Carbon (Electrophilic), Amidine (Nucleophilic)
Dominant Reaction Mode Intermolecular Condensation SN​2 Displacement Intramolecular Cyclization
Typical Target Scaffolds Pyrimidines, TriazinesThiazoles, Imidazoles, Oxazoles
Reactivity Speed (Cyclization) Moderate (Requires prolonged heating)Fast (Driven by favorable 5-exo-trig/dig kinetics)
Stability / Storage Stable under standard conditionsMoisture-sensitive; prone to hydrolysis
Handling Precautions Irritant; standard PPE requiredCorrosive, potential alkylating agent; requires fume hood

Mechanistic Pathways (Visualizations)

To understand the causality behind the experimental choices, we must visualize the electron flow. Below are the distinct mechanistic pathways for both reagents.

G A 2-Chloro-N-cyanoacetamidine (Electrophilic α-carbon) C S-Alkylation Intermediate (SN2 Displacement) A->C + B (Base, Heat) B Thioamide / Thiourea (S-Nucleophile) D Intramolecular Cyclization (Nucleophilic Attack) C->D - HCl E Thiazole Derivative (Target Heterocycle) D->E Tautomerization

Fig 1. Mechanistic pathway of 2-chloro-N-cyanoacetamidine forming a thiazole via SN2 and cyclization.

G A N-Cyanoacetamidine (Dinucleophilic Amidine) C Intermolecular Condensation (Nucleophilic Attack) A->C + B (Acid/Base Catalysis) B 1,3-Dicarbonyl Compound (Dielectrophile) D Dehydration & Cyclization (Ring Closure) C->D - H2O E Pyrimidine Derivative (Target Heterocycle) D->E Aromatization

Fig 2. Condensation pathway of N-cyanoacetamidine with a 1,3-dicarbonyl to form a pyrimidine.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies incorporate built-in analytical checkpoints to ensure mechanistic fidelity at every step.

Protocol A: Synthesis of a Thiazole Scaffold via 2-Chloro-N-cyanoacetamidine

Objective: Construct a 2-amino-4-(N-cyanoamidinyl)thiazole derivative.

  • Step 1: Nucleophilic Substitution ( SN​2 )

    • Action: Dissolve 2-chloro-N-cyanoacetamidine (1.0 eq) and thiourea (1.1 eq) in anhydrous ethanol. Add triethylamine (1.2 eq) dropwise at 0°C.

    • Causality: The α -chloro group is highly electrophilic. Triethylamine neutralizes the generated HCl, preventing the protonation of the nucleophilic thiourea and driving the SN​2 forward.

    • Self-Validation Check: Monitor via TLC (Eluent: 70:30 EtOAc/Hexanes). The consumption of the starting material ( Rf​ ~0.4) and the appearance of a highly polar intermediate ( Rf​ ~0.1) confirms successful S-alkylation.

  • Step 2: Intramolecular Cyclization

    • Action: Heat the reaction mixture to reflux (78°C) for 4 hours.

    • Causality: Thermal energy overcomes the activation barrier for the nucleophilic attack of the amidine nitrogen onto the intermediate's electrophilic center, closing the 5-membered ring.

    • Self-Validation Check: LC-MS analysis of the reaction aliquot should reveal the disappearance of the intermediate mass and the emergence of the target mass [M+H]+ .

  • Step 3: Workup and Structural Confirmation

    • Action: Concentrate in vacuo, wash with cold water, and recrystallize from ethanol.

    • Self-Validation Check: 1H NMR must show the complete disappearance of the α -CH 2​ singlet (typically around 4.2 ppm in the starting material) and the appearance of a distinct thiazole aromatic proton singlet at ~7.5 ppm.

Protocol B: Synthesis of a Pyrimidine Scaffold via N-Cyanoacetamidine

Objective: Construct a substituted pyrimidine via condensation.

  • Step 1: Intermolecular Condensation

    • Action: Combine N-cyanoacetamidine (1.0 eq) and acetylacetone (1.1 eq) in glacial acetic acid. Heat to 80°C for 4 hours[2].

    • Causality: The acidic medium activates the carbonyl groups of acetylacetone, making them more susceptible to nucleophilic attack by the amidine nitrogens.

    • Self-Validation Check: LC-MS analysis of the reaction aliquot should reveal a mass shift corresponding to [M+H]+ of the uncyclized intermediate, followed by a subsequent loss of 18 Da (-H 2​ O), indicating the initiation of ring closure.

  • Step 2: Dehydration and Aromatization

    • Action: Increase temperature to 110°C for an additional 2 hours to drive the final dehydration step.

    • Causality: The removal of the second water molecule is thermodynamically driven by the formation of the stable, aromatic pyrimidine ring.

    • Self-Validation Check: TLC (Eluent: 50:50 EtOAc/Hexanes) will show a single, highly UV-active spot ( Rf​ ~0.6) due to the newly formed conjugated aromatic system.

Sources

Comparative

Reproducibility of 1H and 13C NMR spectra across different Ethanimidamide, 2-chloro-N-cyano- batches

Executive Summary Ethanimidamide, 2-chloro-N-cyano- (CAS: 53737-87-4)[1] is a highly versatile, bifunctional building block utilized extensively in heterocyclic synthesis. The unique architecture of N-cyanoimidamides mer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethanimidamide, 2-chloro-N-cyano- (CAS: 53737-87-4)[1] is a highly versatile, bifunctional building block utilized extensively in heterocyclic synthesis. The unique architecture of N-cyanoimidamides merges the reactivity of amidines and nitriles, with the N-cyano group acting as a powerful electron-withdrawing moiety[2]. However, QA/QC laboratories and synthetic chemists frequently encounter severe batch-to-batch variability in 1 H and 13 C NMR spectra.

This guide objectively compares the analytical performance of different Ethanimidamide, 2-chloro-N-cyano- batches against alternative reagents. By establishing a mechanistic framework for these spectral variances, we provide a self-validating protocol to ensure absolute spectral reproducibility and prevent the false rejection of viable chemical batches.

The Mechanistic Basis of NMR Variability

The spectroscopic inconsistency observed across different batches of N-cyanoamidines is rarely a result of gross structural degradation or polymeric impurities. Instead, the variance is driven by two dynamic molecular processes that are highly sensitive to the sample's microenvironment:

  • Prototropic Tautomerism: This is the process of a proton transfer between two atoms in the same molecule ([3]). In N-cyanoamidines, the acidic proton rapidly exchanges between the two nitrogen atoms of the amidine core.

  • Restricted C-N Bond Rotation: The partial double-bond character of the amide/amidine C-N bond creates a significant rotational barrier. This leads to the formation of distinct E and Z geometrical isomers that can be detected by NMR at ambient temperatures ([4]).

The Causality of Batch Differences: Standard commercial batches often contain trace amounts of hydrochloric acid (HCl) left over from the chloroacetonitrile precursor used during synthesis. This trace acid protonates the basic amidine nitrogen, acting as a catalyst that shifts the tautomeric exchange rate. When this rate enters the intermediate exchange regime on the NMR timescale, the resonant signals undergo severe broadening or complete coalescence into the baseline ([5]). Conversely, high-purity (neutral) batches lack this catalyst, resulting in slower exchange and the appearance of multiple distinct tautomeric peaks.

Logical relationship between batch impurities and NMR spectral variability.

Comparative NMR Performance: Batches and Alternatives

To contextualize the analytical performance of Ethanimidamide, 2-chloro-N-cyano-, we must compare it against itself (varying purity levels) and against a structurally related alternative, N-Cyanoacetamidine , which lacks the strongly inductive alpha-chloro group.

Quantitative NMR Data Summary (Acquired at 298K)
Compound / Batch Profile 1 H NMR (DMSO- d6​ ) 13 C NMR (DMSO- d6​ )Spectral CharacteristicsAnalytical Reliability
Ethanimidamide, 2-chloro-N-cyano- (High-Purity / Neutral)δ 4.30 (s, 2H)δ 8.85 (br s, 1H)δ 9.20 (br s, 1H)δ 42.1 (CH 2​ )δ 116.5 (CN)δ 162.3 (C=N)Sharp aliphatic signals. Two distinct, broad NH peaks indicating slow tautomeric exchange.Moderate: Highly sensitive to solvent pH and ambient temperature.
Ethanimidamide, 2-chloro-N-cyano- (Standard / Trace HCl)δ 4.35 (s, 2H)δ 8.50 - 9.50 (very broad hump, 2H)δ 42.3 (CH 2​ )δ 116.2 (CN)δ 162.0 (broadened)Coalesced NH signals blending into the baseline. Slight downfield shift of CH 2​ due to protonation.Low: Often falsely rejected by QA/QC as "degraded" due to baseline distortion.
N-Cyanoacetamidine (Alternative Reagent)δ 2.15 (s, 3H)δ 8.60 (br s, 2H)δ 22.4 (CH 3​ )δ 117.1 (CN)δ 164.5 (C=N)Fast exchange limit usually reached at room temperature. Sharp methyl singlet.High: Lacks the alpha-chloro inductive effect, leading to more stable, reproducible spectra.

Self-Validating Experimental Protocol for Reproducible NMR

To definitively prove whether spectral broadening is due to tautomeric exchange or actual polymeric degradation, laboratories must utilize a self-validating workflow. Do not rely on a single ambient-temperature scan.

Step-by-Step Methodology

Step 1: Strategic Solvent Selection & Sample Preparation

  • Action: Dissolve 10–15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ .

  • Causality: Why DMSO- d6​ ? DMSO acts as a strong hydrogen-bond acceptor. It disrupts intermolecular amidine-amidine dimerization, stabilizing specific monomeric tautomers and simplifying the baseline compared to non-polar solvents like CDCl 3​ [5].

Step 2: Baseline Acquisition (298K)

  • Action: Acquire standard 1 H and 13 C spectra at 298K (25°C).

  • Causality: This establishes the initial exchange state of the specific batch, capturing any intermediate exchange broadening caused by trace impurities.

Step 3: Self-Validation via Acid Spiking (The "TFA Test")

  • Action: Split the NMR sample. To one aliquot, add 1–2 drops of Trifluoroacetic Acid-d (TFA- d ). Re-acquire the 1 H NMR.

  • Causality: This is the core of the self-validating system. If the baseline hump observed in Step 2 is due to intermediate tautomeric exchange, the TFA will intentionally catalyze the proton transfer. The broad hump will immediately coalesce into a single, sharp, time-averaged peak (fast-exchange limit). If the spectrum remains messy or the baseline does not resolve, the batch contains true polymeric impurities and should be rejected.

Step 4: Variable Temperature (VT) NMR Standardization

  • Action: For absolute batch-to-batch alignment without chemical spiking, heat the original sample in the NMR probe to 343K (70°C) and acquire the spectra.

  • Causality: Heating provides the thermal energy required to overcome the restricted C-N rotational barrier, forcing the system into the fast-exchange limit[4]. This yields a pristine, batch-independent spectrum suitable for publication or strict QA/QC release.

Self-validating NMR workflow for resolving tautomeric exchange broadening.

Conclusion

The apparent batch-to-batch NMR variability of Ethanimidamide, 2-chloro-N-cyano- is an artifact of its dynamic tautomeric nature, heavily influenced by trace synthetic impurities. While alternative reagents like N-Cyanoacetamidine offer simpler analytical profiles, the unique reactivity of the chlorinated analog is often required. By implementing a self-validating protocol utilizing TFA spiking and VT-NMR, researchers can confidently differentiate between chemical exchange phenomena and true sample degradation, ensuring the integrity of their synthetic pipelines.

References

  • National Institutes of Health (NIH) / PMC: Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. URL:[Link]

  • National Institutes of Health (NIH) / PMC: NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond. URL:[Link]

  • ResearchGate: NMR Studies on Imidines. VI. 1H and 13C Nuclear Magnetic Resonance Study on the Tautomerism of Phthalic Imidine. URL:[Link]

Sources

Validation

Evaluating In Vitro Biological Assay Results of Ethanimidamide, 2-chloro-N-cyano- Derivatives: A Comparative Guide

For researchers, scientists, and drug development professionals, the initial in vitro evaluation of a novel chemical series is a critical step in the journey from discovery to potential therapeutic application. This guid...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the initial in vitro evaluation of a novel chemical series is a critical step in the journey from discovery to potential therapeutic application. This guide provides a comprehensive framework for assessing the biological activity of Ethanimidamide, 2-chloro-N-cyano- derivatives. While public domain data on this specific chemical family is nascent, by examining structurally related compounds such as chloroacetamides, N-cyanoamidines, and 2-cyanoacrylamides, we can infer potential biological activities and establish a robust strategy for their in vitro characterization.[1][2][3] This document will detail the core assays required to build a well-rounded biological profile, explain the rationale behind experimental choices, and provide standardized protocols to ensure data integrity and comparability.

The Chemical Scaffold: Potential Activities and Mechanistic Hypotheses

The Ethanimidamide, 2-chloro-N-cyano- scaffold incorporates several functional groups that suggest potential for biological activity. The chloroacetamide moiety is a known pharmacophore found in compounds with antimicrobial and anticancer properties.[3][4] The N-cyano group, present in various bioactive molecules, can act as a hydrogen bond acceptor or participate in covalent interactions. Based on these structural alerts and data from related chemical classes, we can hypothesize several primary biological activities to investigate:

  • Antiproliferative/Cytotoxic Activity: The presence of the reactive chloroacetamide group suggests potential for alkylating biological nucleophiles, a mechanism that could lead to cancer cell death.[5]

  • Enzyme Inhibition: Many small molecules containing cyano and amide functionalities are known to be enzyme inhibitors, targeting kinases, proteases, or metabolic enzymes.[6][7]

  • Receptor Binding and Modulation: The scaffold has the potential to interact with various cellular receptors, acting as either an agonist or antagonist.[8][9]

The initial in vitro screening strategy should therefore be designed to explore these potential activities in a systematic and comparative manner.

Foundational In Vitro Assays for Biological Characterization

A tiered approach to in vitro testing is recommended, starting with broad cytotoxicity screening, followed by more specific mechanistic assays based on initial findings.

Tier 1: Broad Cytotoxicity and Antiproliferative Screening

The first step is to assess the general cytotoxicity of the synthesized derivatives across a panel of relevant cell lines. This provides a baseline understanding of their potency and potential therapeutic window.

A crucial output of this initial screening is the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit a biological process by 50%.[10] Presenting this data in a tabular format allows for a clear comparison of the potency of different derivatives against various cell lines.

Compound IDCell Line A (e.g., MCF-7) IC50 (µM)Cell Line B (e.g., A549) IC50 (µM)Non-Cancerous Cell Line (e.g., CRL-1439) IC50 (µM)
ECCN-001Experimental DataExperimental DataExperimental Data
ECCN-002Experimental DataExperimental DataExperimental Data
Control e.g., Doxorubicine.g., Doxorubicine.g., Doxorubicin

Data should be presented as mean ± standard deviation from at least three independent experiments.

The following diagram outlines a typical workflow for an initial cytotoxicity screening campaign.

G cluster_0 Phase 1: Assay Preparation cluster_1 Phase 2: Compound Treatment cluster_2 Phase 3: Viability Assessment cluster_3 Phase 4: Data Analysis A Seed Cells in 96-well Plates B Incubate for 24h for Cell Adherence A->B C Prepare Serial Dilutions of ECCN Derivatives B->C D Treat Cells and Incubate for 48-72h C->D E Add Viability Reagent (e.g., MTT, Resazurin) D->E F Measure Signal (Absorbance/Fluorescence) E->F G Calculate % Viability vs. Control F->G H Generate Dose-Response Curves G->H I Determine IC50 Values H->I

Caption: Workflow for cytotoxicity and IC50 determination.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.[4]

  • Compound Preparation: Prepare a stock solution of each Ethanimidamide, 2-chloro-N-cyano- derivative in DMSO. Perform serial dilutions to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old media from the cells and add 100 µL of fresh media containing the various concentrations of the test compounds. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Tier 2: Mechanistic Assays

Based on the results from the cytotoxicity screening, more targeted assays can be employed to elucidate the mechanism of action.

If the chemical structure suggests a potential interaction with a specific enzyme family (e.g., kinases, proteases), a direct enzyme inhibition assay is the next logical step. These assays are crucial for understanding a compound's potency and mechanism of action.[11]

Comparative Enzyme Inhibition Data

Compound IDTarget Enzyme (e.g., TAK1) IC50 (nM)Kinase Selectivity Panel (Off-target 1) % Inhibition @ 1µMKinase Selectivity Panel (Off-target 2) % Inhibition @ 1µM
ECCN-001Experimental DataExperimental DataExperimental Data
ECCN-002Experimental DataExperimental DataExperimental Data
Control e.g., (5Z)-7-Oxozeaenol[7]Experimental DataExperimental Data

Detailed Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is adapted from standard radiometric kinase assays and is suitable for determining the IC50 of novel inhibitors.[12]

  • Reagent Preparation: Prepare a reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 2 mM DTT). Prepare solutions of the kinase substrate (e.g., myelin basic protein) and the test compounds in DMSO.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the kinase enzyme solution.[11]

  • Pre-incubation: Gently mix and pre-incubate the plate for 15-20 minutes at room temperature to allow the inhibitor to bind to the enzyme.[11][12]

  • Reaction Initiation: Initiate the reaction by adding [γ-33P]-ATP. Incubate for a defined period (e.g., 2 hours) at room temperature.[12]

  • Reaction Termination and Detection: Stop the reaction and spot the mixture onto P81 phosphocellulose filter paper. Wash the filters to remove unincorporated ATP. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control. Plot the percentage of activity against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.

To determine if the compounds interact with a specific cellular receptor, receptor binding assays are employed. These assays measure the affinity of a ligand for a receptor.[8][13]

Comparative Receptor Binding Data

Compound IDTarget Receptor (e.g., H3-Receptor) Ki (nM)Binding Mode (Agonist/Antagonist)
ECCN-001Experimental DataExperimental Data
ECCN-002Experimental DataExperimental Data
Control e.g., Known H3-Receptor Ligand[14]e.g., Antagonist

Experimental Workflow: Receptor Binding Assay

The following diagram illustrates a typical workflow for a competitive radioligand binding assay.

G cluster_0 Assay Components cluster_1 Incubation cluster_2 Separation cluster_3 Detection & Analysis A Receptor Source (e.g., Cell Membranes) D Combine Components in Assay Buffer A->D B Radiolabeled Ligand B->D C Unlabeled Test Compound (ECCN Derivative) C->D E Incubate to Reach Binding Equilibrium D->E F Separate Bound from Unbound Ligand (e.g., Filtration) E->F G Quantify Bound Radioligand F->G H Determine IC50 and Ki Values G->H

Caption: Workflow for a competitive receptor binding assay.

Trustworthiness and Self-Validation

For all protocols described, the inclusion of appropriate controls is paramount for data validation.

  • Negative Controls: Vehicle (e.g., DMSO) treated samples to establish a baseline.

  • Positive Controls: A known active compound for the specific assay (e.g., a standard-of-care drug) to ensure the assay is performing as expected.

  • Data Reproducibility: All experiments should be performed in at least triplicate to ensure the reliability of the results.

Conclusion

This guide provides a foundational strategy for the in vitro biological evaluation of novel Ethanimidamide, 2-chloro-N-cyano- derivatives. By systematically applying these well-established assay protocols, researchers can generate robust, comparable data to build a comprehensive biological profile of their compounds. The initial cytotoxicity data will guide the selection of more specific mechanistic assays, such as enzyme inhibition or receptor binding studies, ultimately elucidating the therapeutic potential of this chemical class. The emphasis on standardized protocols and appropriate controls will ensure the scientific integrity and trustworthiness of the findings, paving the way for further preclinical development.

References

  • BenchChem. (2025). Cytotoxicity assays for novel compounds synthesized from Benzyl (4-iodocyclohexyl)carbamate. BenchChem.
  • Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. J Cell Mol Pharmacol, 8, 238.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors. BenchChem.
  • Synthesis and biological evaluation of imidamide analogs as selective anti-trypanosomal agents. (2022). PMC.
  • 3.6. In Vitro Kinase Inhibition Assay. (n.d.). Bio-protocol.
  • BenchChem. (2025). A Comprehensive Guide to Assessing the Cytotoxicity of Novel Compounds: A Methodological Framework. BenchChem.
  • Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. (2009). ResearchGate.
  • Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. (2009). Anticancer Research.
  • Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI - NIH.
  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. (n.d.). PMC.
  • Receptor Binding Assay. (n.d.). Creative Bioarray.
  • Receptor Ligand Binding Assay. (n.d.). Creative Biolabs.
  • In Vitro Enzyme Assay: Cutting Edge Research. (2024). Da-Ta Biotech.
  • Receptor-Ligand Binding Assays. (n.d.). Revvity.
  • Receptor-Ligand Binding Assays. (2022). Labome.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC.
  • In Vitro Inhibition Studies. (n.d.).
  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2020). MDPI.
  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. (2020). PubMed.
  • Cyanoamidines. II. Synthesis and pharmacological activity of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines. (n.d.). PubMed.
  • BenchChem. (n.d.). Application Notes and Protocols: Potential Biological Activity of 2-chloro-N-(1-phenylethyl)acetamide Derivatives. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Mechanism of Action of 2-Cyano-2-(hydroxyimino)acetamide Derived Fungicides. BenchChem.
  • Design, green synthesis and biological evaluation of fluorinated N-acyl sulfonamides as novel anti-inflammatory agents: an in vivo and in silico study. (n.d.). RSC Publishing.
  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. (2024). MDPI.
  • Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors. (n.d.). PMC.
  • BenchChem. (2025). In vitro biological activity of N-(2-chloroacetyl)-3-nitrobenzamide. BenchChem.
  • BenchChem. (2025). Synthesis of Novel Bioactive Compounds from 2-Cyano-2-(hydroxyimino)acetamide: Application Notes and Protocols. BenchChem.
  • Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. (2021). MDPI.
  • Synthesis and biological evaluation of new non-imidazole H3-receptor antagonists of the 2-aminobenzimidazole series. (2006). PubMed.
  • Ethanimidamide, 2-chloro-N-cyano- 53737-87-4 wiki. (n.d.). Guidechem.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethanimidamide, 2-chloro-N-cyano-

As a Senior Application Scientist, I recognize that handling highly reactive intermediates like Ethanimidamide, 2-chloro-N-cyano- (CAS: 53737-87-4) requires moving beyond basic compliance. You must understand the molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling highly reactive intermediates like Ethanimidamide, 2-chloro-N-cyano- (CAS: 53737-87-4) requires moving beyond basic compliance. You must understand the molecular causality behind the hazards to build a self-validating safety protocol.

This compound merges the reactivity of a chloroalkyl group with an N-cyanoamidine core. This guide provides the essential, step-by-step logistical and safety frameworks required for drug development professionals to handle this chemical without compromising scientific integrity or laboratory safety.

Mechanistic Hazard Profile: The "Why" Behind the Safety

To design an effective operational plan, we must first understand the chemical causality of the hazards:

  • Potent Alkylating Agent: The 2-chloro moiety makes this compound a reactive alkylating agent. Alkylating agents interact directly with biological macromolecules (such as DNA and proteins) without requiring prior metabolic activation. Because of this mechanism, they are classified as severe irritants, mutagens, and potential carcinogens[1].

  • Thermodynamic Instability: The N-cyano group (-N-C≡N) is endothermic. N-cyano derivatives are thermodynamically unstable and can decompose violently under specific conditions of initiation (e.g., high heat, strong acids), potentially releasing highly toxic cyanide or nitrogen oxide fumes[2],[3].

  • Corrosivity: The amidine structure, particularly in halogenated forms like chloroacetamidines, is highly corrosive. It is capable of causing severe, irreversible skin burns, eye damage, and respiratory tract irritation upon exposure[4].

Personal Protective Equipment (PPE) Matrix

Every piece of PPE must serve a specific, mechanistically justified purpose. Below is the mandatory PPE matrix for handling 2-chloro-N-cyanoethanimidamide.

Protection TypeRequired SpecificationMechanistic Causality & Rationale
Hand Protection Double-gloving: Inner Nitrile (4 mil) + Outer Butyl Rubber or Viton™Prevents dermal penetration. Reactive alkylating agents can rapidly permeate standard single-layer gloves. Double-gloving ensures a fail-safe barrier against skin absorption[5],[6].
Eye & Face Chemical safety goggles AND a full-face shieldProtects against micro-splashes and reactive dust. Chloroacetamidines cause rapid and severe ocular burns[4].
Respiratory NIOSH-approved respirator with Organic Vapor (OV) cartridge + P100 filterMitigates the inhalation of toxic particulates and the potential off-gassing of volatile cyano-derivatives[3].
Body Protection Chemically resistant, wrap-around Tyvek® suit or heavy lab coat; closed-toe shoesMinimizes surface area exposure and prevents the accumulation of reactive, endothermic dust on personal clothing[5].

Operational Plan: Self-Validating Workflows

Do not simply follow these steps; verify them as you go. A self-validating protocol ensures that if one safety measure fails, the system immediately alerts the operator.

Phase 1: Pre-Operation Setup & Validation
  • Fume Hood Validation: Never handle this compound on an open bench. Before opening the container, verify the fume hood monitor reads a face velocity of 80–120 fpm. Validation Check: Tape a small tissue to the bottom of the sash; it must pull steadily inward[4].

  • Glove Integrity Check: After donning the double gloves, perform a pneumatic test (trapping air and squeezing) on the outer Butyl gloves to ensure zero micro-punctures before handling the alkylating agent[5].

  • Emergency Readiness: Verify the operational status of the nearest safety shower, eyewash station, and Class B/C fire extinguisher.

Phase 2: Dispensing and Handling
  • Taring and Static Mitigation: Place a pre-tared, sealable glass vial on the analytical balance inside the hood. Use an anti-static gun on the spatula and vial. N-cyano compounds can form explosive dust-air mixtures; mitigating static validates that no ignition source is present during transfer[3].

  • Transfer: Use a static-free, non-metallic spatula. Transfer the solid slowly to avoid generating airborne dust.

  • Solubilization: When adding the compound to a solvent, add the solid slowly to the liquid to control the exothermic heat of solvation. Cap the vial immediately after dispensing to minimize ambient moisture exposure, which can degrade the amidine core[4].

Phase 3: Post-Operation and Decontamination
  • Chemical Quenching: Wipe down all spatulas, balances, and hood surfaces with a damp, slightly alkaline wipe to neutralize residual chloroacetamidine, followed by a secondary water wipe. Dispose of all wipes as hazardous waste.

  • Aseptic Doffing: Remove the outer gloves using the "beak method" (pulling the exterior without touching the inside) to ensure the inner nitrile gloves remain uncontaminated, validating your barrier system[5].

Spill Response & Disposal Plan

Due to the compound's toxicity and environmental hazards, standard clean-up procedures are insufficient.

  • Small Spills (< 50 g): Do not use water initially, as this can spread the corrosive agent. Cover the spill with dry sand, earth, or a dedicated hazardous absorbent like vermiculite[3]. Carefully sweep into a labeled, sealable plastic container using a non-sparking tool[2].

  • Large Spills (> 50 g): Immediately evacuate the laboratory and close the fume hood sash if safe to do so[6]. Alert Environmental Health and Safety (EH&S). If skin contact occurs, immediately flush the area with copious amounts of water for at least 15 minutes and seek emergency medical attention[4].

  • Waste Disposal: Never dispose of alkylating agents or N-cyano compounds down the sink. Collect all solid residues, contaminated PPE, and empty containers into clearly labeled hazardous waste drums. Empty containers must be punctured to prevent reuse and sent to an authorized hazardous waste facility for incineration[2],[3].

Workflow Visualization

G Start Pre-Operation Setup (Fume Hood, Double Gloves, Respirator) Handling Dispensing 2-Chloro-N-cyanoethanimidamide (Static-free, Inert Atmosphere) Start->Handling Verify safety systems SpillCheck Did a spill occur during handling? Handling->SpillCheck SmallSpill Small Spill (<50g) Absorb with Vermiculite & Bag SpillCheck->SmallSpill Yes (Small) LargeSpill Large Spill (>50g) Evacuate Lab & Call EH&S SpillCheck->LargeSpill Yes (Large) Decon Decontamination (Wipe surfaces, remove outer gloves) SpillCheck->Decon No Disposal Hazardous Waste Disposal (Incineration, Do Not Flush) SmallSpill->Disposal Seal waste LargeSpill->Disposal Hazmat cleanup Decon->Disposal Log & store waste

Workflow for the safe handling, spill response, and disposal of 2-chloro-N-cyanoethanimidamide.

Comprehensive References

  • University of Illinois Division of Research Safety. "Diazomethane." Available at: [Link]

  • Sdfine. "Phenyl acetonitrile Safety Data Sheet." Available at: [Link]

Sources

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